2-Thienyllithium

Catalog No.
S567659
CAS No.
2786-07-4
M.F
C4H3LiS
M. Wt
90.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thienyllithium

CAS Number

2786-07-4

Product Name

2-Thienyllithium

IUPAC Name

lithium;2H-thiophen-2-ide

Molecular Formula

C4H3LiS

Molecular Weight

90.1 g/mol

InChI

InChI=1S/C4H3S.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1

InChI Key

SNHOZPMHMQQMNI-UHFFFAOYSA-N

SMILES

[Li+].C1=CS[C-]=C1

Synonyms

2-lithiothiophene

Canonical SMILES

[Li+].C1=CS[C-]=C1

Documented 2-Thienyllithium Aggregates

Author: Smolecule Technical Support Team. Date: February 2026

Compound Formulation (Donor Base) Aggregation in Solid State (X-ray) Aggregation in Toluene Solution (NMR) Key Evidence
[(Et₂O)Li(C₄H₃S)] (1) [1] Tetramer ([(Et₂O)Li(C₄H₃S)]₄) Not maintained in solution Structure conversion; rapid exchange with free THF [1]
[(THF)₂Li(C₄H₃S)] (2) [1] Dimer ([(THF)₂Li(C₄H₃S)]₂) Partial dissociation / Exchange Structure retained [1]
[(DME)Li(C₄H₃S)] (3) [1] Dimer ([(DME)Li(C₄H₃S)]₂) Structure retained Structure retained [1]
[(TMEDA)Li(C₄H₃S)] (4) [1] Dimer ([(TMEDA)Li(C₄H₃S)]₂) Structure retained Structure retained [1]
[(PMDETA)Li(C₄H₃S)] (5) [1] Monomer ([(PMDETA)Li(C₄H₃S)]) Structure retained Structure retained [1]

The relationship between donor bases and the resulting aggregation state follows a predictable pattern, as illustrated below.

DonorBases Donor Base Type Oligomer Higher Aggregates (e.g., Tetramer) DonorBases->Oligomer Weak Base (e.g., Et₂O) Dimer Dimer DonorBases->Dimer Bidentate Ether (e.g., DME) DonorBases->Dimer Diamine (e.g., TMEDA) Monomer Monomer DonorBases->Monomer Polydentate Amine (e.g., PMDETA)

Relationship between donor base coordination strength and 2-thienyllithium aggregation state [1] [2].

Key NMR Methodologies for Structural Elucidation

The structures were determined using a multi-technique approach, primarily employing X-ray crystallography for solid-state structures and a suite of NMR experiments to confirm the retention or change of these structures in solution [3] [1].

  • Diffusion-Ordered Spectroscopy (DOSY): This technique estimates the hydrodynamic radius of molecules in solution. By comparing the measured diffusion coefficients of this compound aggregates with those of known standards, researchers can determine the aggregation state (monomer, dimer, tetramer, etc.) present in solution [1].
  • Nuclear Overhauser Effect Spectroscopy (NOESY/HOESY): These experiments detect through-space magnetic interactions between nuclei, providing information about atomic proximities. ¹H-⁷Li HOESY is particularly valuable for identifying close spatial contacts between lithium atoms and the protons of the thienyl ring or donor ligands, offering direct evidence of the solution-phase structure [1] [4].
  • Exchange Spectroscopy (EXSY): This method identifies chemical species that are in dynamic equilibrium. It was used to detect the exchange between lithiated species (e.g., 4 and 5) and non-lithiated thiophene, a process hypothesized to occur via lithiation of toluene solvent molecules [1].

Critical Experimental Considerations

  • Solvent Choice is Crucial: These studies were performed in non-donating solvents like toluene. Using coordinating solvents (e.g., THF, Et₂O) can drastically alter the aggregation equilibrium and lead to misinterpretation of the native structure [1].
  • Probe for Dynamics: The solution state is often dynamic. Techniques like EXSY are necessary to detect processes such as ligand exchange or aggregate interconversion, which would otherwise be invisible [1].
  • Corroborate with Solid-State Data: The most robust conclusions are drawn when solution NMR data (e.g., NOE-derived distances) are directly compared and are consistent with distances measured from X-ray crystal structures [1].

References

Aggregation Structures of 2-Thienyllithium Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Extensive research has elucidated the solid-state and solution structures of various 2-thienyllithium derivatives. The table below summarizes the aggregation states for different donor base complexes, highlighting how the choice of ligand influences the structure [1] [2].

Derivative Formula (Donor Base) Donor Base Abbreviation Aggregation in Solid State Aggregation in Toluene Solution
[(Et₂O)Li(C₄H₃S)]₄ (Diethyl ether) Et₂O Tetramer Information Missing
[(THF)₂Li(C₄H₃S)]₂ (Tetrahydrofuran) THF Dimer Partial dissociation/Exchange with tetrameric core [1]
[(DME)Li(C₄H₃S)]₂ (1,2-Dimethoxyethane) DME Dimer Maintained [1]
[(TMEDA)Li(C₄H₃S)]₂ (N,N,N',N'-Tetramethylethylene-1,2-diamine) TMEDA Dimer Maintained [1]
[(PMDETA)Li(C₄H₃S)] (N,N,N',N",N"-Pentamethyldiethylenetriamine) PMDETA Monomer Maintained [1]

A key concept in this field is the aggregation ladder, where the addition of specific donor bases can systematically break down large oligomers of lithium organics into smaller aggregates, eventually reaching monomers [3]. The stability of these structures in solution, particularly in a non-coordinating solvent like toluene, is a critical area of study [1] [4].

Experimental Insights and Protocols

Understanding the aggregation behavior requires a combination of techniques for solid-state and solution analysis.

Solid-State Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction is the primary method for determining precise atomic arrangements and aggregation states in the solid state [1] [3]. The general workflow for these experiments is outlined below.

G Start Start: Prepare this compound Donor Base Complex A Grow Single Crystal (from specific solvent) Start->A B X-ray Diffraction Data Collection A->B C Solve Crystal Structure (Determine aggregation state) B->C D Calculate Interatomic Distances (∑r⁻⁶) C->D

Workflow for determining solid-state aggregation structure.

Solution-State Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for investigating whether solid-state structures persist in solution. Key techniques include [1] [4] [2]:

  • Diffusion-Ordered Spectroscopy (DOSY): Estimates the size and aggregation degree of molecules in solution based on their diffusion rates.
  • Heteronuclear Overhauser Enhancement (HOE) & 2D Exchange Spectroscopy (EXSY): HOE experiments measure the cross-relaxation between nuclei (e.g., between lithium and hydrogen), which depends on their internuclear distance (r⁻⁶). EXSY is used to study dynamic processes like the exchange between lithiated and non-lithiated thiophene [1].

G Start Start: Analyze Crystal Structure A Calculate ∑r⁻⁶ for key atomic distances Start->A B Perform HOESY NMR in toluene-d₈ A->B C Measure NOE Buildup Curves (Initial slope) B->C D Compare Solution NOE vs. Solid-State ∑r⁻⁶ Data C->D E Judge Structure Retention in Solution D->E

Workflow for comparing solid-state and solution structures using NMR.

Practical Synthesis of this compound

The following procedure from Organic Syntheses describes the preparation of this compound for subsequent conversion to 2-thiophenethiol [5]:

  • Reaction Setup: A 3-liter three-necked flask is fitted with a mechanical stirrer, a 600 ml dropping funnel, and purged with dry nitrogen.
  • Reagent Preparation: The flask is charged with 500 ml of tetrahydrofuran (THF) that has been distilled from lithium aluminum hydride, and 56 g (0.67 mol) of thiophene.
  • Metalation: The mixture is stirred under nitrogen and cooled to -40°C. Then, 490 ml (0.662 mol) of a 1.35 M solution of n-butyllithium in pentane is added over 5 minutes.
  • Reaction Maintenance: The temperature is maintained between -30°C and -20°C for 1 hour to form this compound, then lowered to -70°C.
  • Sulfurization: Powdered sulfur (20.4 g, 0.638 g-atom) is added in one portion. After 30 minutes, the reaction is warmed to -10°C.
  • Work-up: The yellow solution is poured into ice water, and the aqueous layer is acidified with sulfuric acid. The product is extracted with diethyl ether and distilled under reduced pressure to yield 2-thiophenethiol.

Key Considerations: The procedure emphasizes the use of dry, oxygen-free conditions and anhydrous solvents to ensure successful lithiation and good yield. The concentration of n-butyllithium should be determined by titration before use [5].

Application in Synthesis and Materials Science

The fundamental understanding of this compound's structure has direct practical implications:

  • Synthetic Utility: this compound is a versatile reagent for introducing the thienyl group. It is used to prepare higher-order mixed cuprates and is a key intermediate in synthesizing compounds like 2-thiophenethiol [6] [5].
  • Material Science and Sensing: this compound has been used in BF₃-mediated C–H/C–Li coupling reactions to create novel push-pull fluorophores. These molecules, based on 1,3,7-triazapyrene, exhibit strong emission and can act as highly sensitive chemosensors for detecting nitroaromatic compounds [7].

References

Primary Applications in Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

The 2-thienyl group, which 2-thienyllithium introduces, is a common feature in many agrochemicals and pharmaceuticals [1]. The reagent's primary function is to form carbon-carbon bonds at the 2-position of the thiophene ring, making it a key building block in synthetic chemistry.

The table below summarizes its core applications based on documented synthetic procedures:

Application Area Specific Use Key Reaction/Function Reference
Pharmaceutical & Agrochemical Synthesis Synthesis of halogenated thiophene building blocks for insecticides [2]. Lithiation of tetrachlorothiophene, followed by reaction with CO₂ to form carboxylic acids. [2]
Synthesis of Thiols Preparation of 2-thiophenethiol and other thiols [3]. Reaction with elemental sulfur (S), followed by acidification. [3]
Material Science Production of conductive polymers (e.g., polythiophenes) [1]. Serves as a monomer precursor; formation of 2,2'-dithienyl via oxidation [1]. [1]
General Synthesis Preparation of various 2-thienyl derivatives (e.g., ketones, carboxylic acids) [1]. Nucleophilic attack on electrophiles like CO₂ or carbonyls. [1]

Detailed Experimental Protocols

Here are two specific published procedures that illustrate how this compound is typically used in the laboratory.

Synthesis of 2-Thiophenethiol

This procedure from Organic Syntheses demonstrates the classic sequence of generating the reagent and reacting it with sulfur [3].

  • Step 1: Generation of this compound A mixture of thiophene (56 g, 0.67 mol) in dry tetrahydrofuran (500 mL) is cooled to -40 °C under a nitrogen atmosphere. A solution of n-butyllithium in pentane (1.35 M, 490 mL, 0.662 mol) is added dropwise over 5 minutes. The reaction mixture is maintained between -30 °C and -20 °C for 1 hour to complete the metalation.

  • Step 2: Reaction with Sulfur The reaction temperature is lowered to -70 °C, and powdered sulfur (20.4 g, 0.638 mol) is added in one portion. The mixture is stirred for 30 minutes at this low temperature and then allowed to warm to -10 °C.

  • Step 3: Work-up and Isolation The yellow solution is carefully poured into rapidly stirred ice water. The aqueous layer, containing the lithium thiolate, is separated. The pentane layer is extracted with water, and the combined aqueous phases are chilled and acidified with 4 N sulfuric acid. The product is immediately extracted into diethyl ether, and the organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The crude thiol is purified by distillation under reduced pressure, collecting the fraction boiling at 53–56 °C (5 mm Hg) to yield 49.5–53.5 g (65–70%) of 2-thiophenethiol as a yellow oil [3].

Preparation of Halogenated Thiophene Carboxylic Acids

This protocol, developed for insecticide production, shows the use of this compound in a halogenated system [2].

  • Reaction: Tetrachlorothiophene is treated with n-butyllithium in methyl tert-butyl ether (MTBE) solvent. The resulting lithiated intermediate is then carbonated by reacting it with CO₂ to yield 3,4,5-trichloro-2-thiophenecarboxylic acid. This acid is a key precursor and can be readily converted to the corresponding acid chloride using thionyl chloride (SOCl₂) [2].

The following diagram illustrates the general workflow for using this compound in synthesis, from preparation to final product:

G Thiophene Thiophene This compound This compound Thiophene->this compound  Metalation  (-30°C to -20°C) nBuLi nBuLi nBuLi->this compound Thiophene Derivative Thiophene Derivative This compound->Thiophene Derivative  Reaction with  Electrophile Electrophile Electrophile Electrophile->Thiophene Derivative

Critical Handling and Safety Data

This compound is a highly reactive and hazardous material that requires careful handling. The following table outlines its key safety and property information compiled from supplier data sheets [4] [5] [6].

Property Specification / Hazard
Physical Form Yellowish brown to red liquid (typically supplied as a solution) [6].
Common Concentration 1.0 M in a mixed solvent of tetrahydrofuran and hexanes [4] [5].
Density ~0.829 g/mL at 25 °C [4] [5] [6].
Flash Point ~ -30 °C (closed cup) [4] [5] [6].
GHS Hazard Statements H225 (Highly flammable liquid and vapor), H302+H332 (Harmful if swallowed or inhaled), H314 (Causes severe skin burns and eye damage) [4] [6].
Personal Protective Equipment (PPE) Eyeshields, faceshields, gloves, and appropriate respirator filters are mandatory [5].
Storage & Handling Must be handled under an inert atmosphere (e.g., nitrogen or argon); reacts violently with water [6].

The diagram below summarizes the key safety precautions in a workflow:

G Inert Atmosphere\n(N₂/Ar) Inert Atmosphere (N₂/Ar) Safe Handling\nof this compound Safe Handling of this compound Inert Atmosphere\n(N₂/Ar)->Safe Handling\nof this compound Cool, Dry Conditions Cool, Dry Conditions Cool, Dry Conditions->Safe Handling\nof this compound Full PPE Full PPE Full PPE->Safe Handling\nof this compound Avoid Water/Protic Sources Avoid Water/Protic Sources Avoid Water/Protic Sources->Safe Handling\nof this compound

References

Core Methods for Synthesizing 2-Thienyllithium

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the two primary synthetic approaches identified in the literature.

Method Principle Key Reaction Conditions Key Advantages / Applications & Citations
Direct Deprotonation [1] Acid-base reaction between thiophene and a strong base (n-BuLi). Temperature: -40°C to -20°C; Solvent: Tetrahydrofuran (THF); Atmosphere: Inert (N₂). Standard, well-established high-yield procedure; suitable for subsequent trapping with various electrophiles (e.g., S, aldehydes) [1] [2].
Halogen-Lithium Exchange [3] [4] Lithium-halogen exchange between a bromothiophene and an organolithium reagent. Very low temperatures (e.g., -78°C); Short residence times in flow reactors. Essential for regioselective synthesis of 3-lithiated thiophenes or when the 2-position is blocked [2] [3].

Detailed Experimental Protocol: Direct Deprotonation

The following is a standardized procedure for synthesizing 2-thienyllithium via direct deprotonation, adapted from Organic Syntheses [1].

Reaction Setup
  • Apparatus: A 3-L three-necked flask fitted with:
    • A mechanical stirrer.
    • A 600-mL dropping funnel.
    • A nitrogen inlet for maintaining an inert atmosphere.
  • Atmosphere: The entire system must be filled and maintained under dry nitrogen.
Reagents and Quantities
  • Tetrahydrofuran (THF): 500 mL (must be anhydrous, often distilled from lithium aluminum hydride. Warning: This purification carries risk and should be done with extreme caution [1]).
  • Thiophene: 56 g (53 mL, 0.67 mol).
  • n-Butyllithium (n-BuLi): 490 mL of a 1.35 M solution in pentane (0.662 mol).
  • Cooling Bath: Prepared from acetone and dry ice.
Step-by-Step Procedure
  • Charge and Cool: Add the THF and thiophene to the flask. Begin stirring under a nitrogen atmosphere and cool the mixture to -40°C using the dry ice-acetone bath.
  • Add n-BuLi: Add the n-BuLi solution to the dropping funnel and add it to the reaction mixture over a 5-minute period while maintaining the temperature between -30°C and -20°C.
  • Stir: After the addition is complete, maintain the reaction mixture within the -30°C to -20°C temperature range for 1 hour to allow for complete lithiation.
  • Further Cooling: After the hour, add more dry ice to the cooling bath to lower the temperature of the reaction mixture to -70°C. The this compound solution is now ready for subsequent reactions with electrophiles.

Critical Handling and Safety Notes

  • Air and Moisture Sensitivity: this compound is highly reactive and will decompose upon contact with air or moisture. All manipulations must be performed under a strict inert atmosphere (e.g., nitrogen or argon) [1] [5].
  • Temperature Control: Maintaining low temperatures is crucial to prevent side reactions and decomposition, and to ensure regioselectivity [1] [4].
  • Commercial Availability: For those who do not wish to synthesize it, this compound is commercially available as a standard solution (e.g., 1.0 M in THF/hexanes), which can simplify workflow [5].

Subsequent Reactions & Applications

The synthesized this compound serves as a versatile intermediate. The diagram below illustrates common reaction pathways.

G Thiophene Thiophene This compound This compound Thiophene->this compound n-BuLi -40°C to -20°C 2-Substituted Thiophene 2-Substituted Thiophene This compound->2-Substituted Thiophene 1. E+ 2. Aqueous Workup Cross-Coupling Product Cross-Coupling Product This compound->Cross-Coupling Product Pd-catalyzed with Organic Halide Electrophile Electrophile (E+) Electrophile->2-Substituted Thiophene Coupling Catalyst e.g., Pd[P(tBu)₃]₂ Coupling Catalyst->Cross-Coupling Product Catalytic

The synthesized this compound serves as a versatile intermediate. The diagram below illustrates common reaction pathways.

  • Trapping with Electrophiles: As shown in the workflow, this compound can be quenched with various electrophiles to introduce functional groups. A prime example from the search results is its reaction with powdered sulfur to produce 2-thiophenethiol in 65-70% yield after workup and distillation [1].
  • Cross-Coupling Reactions: this compound can undergo palladium-catalyzed cross-coupling with organic halides. Modern solvent-free methods allow this to proceed within 10 minutes at room temperature using specialized catalysts [6]. It is also used to synthesize more complex molecules, such as push-pull fluorophores for chemosensors [7].

References

Comprehensive Application Notes and Protocols: Synthesis and Applications of 2-Thienyllithium

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Thienyllithium Chemistry

This compound represents a highly valuable organometallic reagent in contemporary synthetic chemistry, serving as a crucial building block for the introduction of the thienyl group into diverse molecular architectures. The preparation of this compound through direct metalation of thiophene with n-butyllithium (n-BuLi) exemplifies a fundamental transformation in heterocyclic chemistry, enabling access to numerous derivatives with applications spanning pharmaceutical development, materials science, and chemical biology. The significance of this reagent stems from the inherent aromaticity of the thiophene ring system, which confers exceptional stability to the corresponding organolithium compound while maintaining sufficient reactivity for subsequent functionalization. [1]

The electronic properties of the thiophene ring, characterized by significant delocalization of the sulfur electron pairs into the π-system, direct metalation almost exclusively to the 2-position, which is both kinetically and thermodynamically favored over the 3-position. This regioselectivity, coupled with the compatibility of this compound with a wide range of electrophiles, renders it an indispensable intermediate for the efficient construction of complex thiophene-containing molecules. These structural motifs are prevalent in commercially significant compounds including bioactive molecules, organic electronic materials, and ligands for coordination chemistry. [1]

Reaction Principle and Mechanism

Metalation Mechanism

The synthesis of this compound from thiophene and n-butyllithium proceeds through a proton abstraction mechanism that leverages the exceptional basicity of the alkyllithium reagent. The reaction fundamentally constitutes a Brønsted acid-base reaction wherein n-BuLi acts as a strong base, deprotonating the acidic proton at the 2-position of the thiophene ring. The mechanism proceeds as follows: [2]

  • The carbon-lithium bond in n-butyllithium is highly polarized, with the carbon center bearing significant partial negative character
  • The α-protons at the 2- and 5-positions of thiophene exhibit enhanced acidity relative to typical aromatic hydrocarbons due to stabilization of the resulting carbanion through resonance with the sulfur heteroatom
  • Deprotonation generates the thienyl anion, which immediately forms a σ-complex with the lithium counterion
  • Butane gas is produced as a volatile byproduct, which can be observed as effervescence during the reaction

The resulting this compound exists in solution as aggregated structures stabilized by delocalized covalent bonds between lithium and the carbon atoms of the thienyl ring. These aggregates typically form tetrameric or hexameric clusters depending on the solvent system employed, with etheral solvents like THF favoring tetrameric arrangements. [2]

Regioselectivity Considerations

The exclusive formation of the this compound isomer rather than the 3-isomer under standard reaction conditions represents a cornerstone of regiocontrol in heterocyclic chemistry. This pronounced positional selectivity derives from several interrelated factors: [1]

  • Resonance stabilization: The negative charge in the this compound anion enjoys more effective delocalization onto the sulfur atom, resulting in greater thermodynamic stability compared to the 3-isomer
  • Kinetic accessibility: The 2-position demonstrates enhanced kinetic acidity due to lower activation barriers for deprotonation
  • Orbital coefficients: Molecular orbital calculations reveal higher electron density at the 2-position, facilitating more efficient overlap with the lithium orbital

Table: Comparative Properties of Thiophene Positions [1]

Position Bond Angle (°) Bond Length (Å) Relative Acidity Stabilization Energy
2-position ≈114° 1.34 (C-C) High -18.5 kcal/mol
3-position ≈109° 1.41 (C-C) Moderate -15.2 kcal/mol

Experimental Protocol

Materials and Equipment

Required Reagents:

  • Thiophene (freshly distilled, 56 g, 53 mL, 0.67 mol) [3]
  • n-Butyllithium (1.35 M in pentane, 490 mL, 0.662 mol) [3]
  • Anhydrous tetrahydrofuran (500 mL, distilled from lithium aluminum hydride) [3]
  • Powdered sulfur crystals (20.4 g, 0.638 g-atom) - for thiol preparation [3]
  • Nitrogen gas (high purity, oxygen-free) [3]

Essential Equipment:

  • 3-L three-necked flask equipped with: [3]
    • Mechanical stirrer
    • 600-mL pressure-equalizing dropping funnel
    • Low-temperature thermometer
    • Nitrogen inlet/outlet adapters
  • Acetone-dry ice cooling bath (-40°C to -70°C capability) [3]
  • Heating mantle or oil bath for distillation
  • Vacuum distillation apparatus
Step-by-Step Procedure

Part A: Synthesis of this compound

  • Apparatus Setup: Assemble the 3-L three-necked flask with all accessories and begin a continuous nitrogen purge to maintain an inert atmosphere throughout the reaction. [3]

  • Solvent and Substrate Charge: Add 500 mL of anhydrous THF to the flask, followed by 56 g (0.67 mol) of thiophene. Initiate mechanical stirring to ensure homogeneous mixing. [3]

  • Cooling Phase: Cool the reaction mixture to -40°C using an acetone-dry ice bath. Monitor the temperature closely with an internal thermometer. [3]

  • n-BuLi Addition: Add the n-butyllithium solution (490 mL of 1.35 M in pentane, 0.662 mol) dropwise via the addition funnel over approximately 5 minutes while maintaining the temperature between -30°C and -20°C. Rapid addition may lead to excessive heat generation and byproduct formation. [3]

  • Metalation Completion: After complete addition, maintain the reaction between -30°C and -20°C for 1 hour with continuous stirring. The solution typically develops a characteristic color change indicating formation of the lithiated species. [3]

Part B: Quenching with Electrophiles (Representative Example: Synthesis of 2-Thiophenethiol)

  • Further Cooling: After the 1-hour metalation period, cool the reaction mixture to -70°C by adding additional dry ice to the cooling bath. [3]

  • Sulfur Addition: In one portion, add 20.4 g (0.638 g-atom) of finely powdered sulfur crystals to the stirred reaction mixture. The immediate color change to yellow indicates formation of the lithium thiolate intermediate. [3]

  • Warming Phase: Allow the reaction temperature to rise gradually to -10°C over 30 minutes. [3]

  • Workup Procedure: Carefully pour the yellow reaction solution into 1 L of rapidly stirred ice water. This aqueous quench serves to dissolve the lithium thiolate and hydrolyze any unreacted this compound. [3]

  • Extraction and Isolation:

    • Extract the pentane layer with three 100-mL portions of water. [3]
    • Combine all aqueous phases, chill in an ice bath, and carefully acidify with 4 N sulfuric acid. [3]
    • Immediately extract the liberated thiol with three 200-mL portions of diethyl ether. [3]
    • Wash the combined ether extracts twice with 100-mL portions of water to remove residual acid and THF. [3]
    • Dry over anhydrous sodium sulfate. [3]
  • Purification: Remove the ether by rotary evaporation and distill the residual golden-brown oil under reduced pressure. Collect the fraction boiling at 53-56°C (5 mm Hg) to obtain pure 2-thiophenethiol as a yellow oil (49.5-53.5 g, 65-70% yield). [3]

Critical Safety Considerations
  • Pyrophoric Hazard: n-Butyllithium is highly pyrophoric and can ignite spontaneously upon exposure to air. All operations must be conducted under an inert atmosphere using proper techniques. [2]

  • Cryogenic Safety: The use of acetone-dry ice baths requires appropriate insulated gloves and face protection to prevent cryogenic burns.

  • Gas Evolution: The reaction produces butane gas, which is highly flammable. Ensure adequate ventilation and eliminate all ignition sources. [2]

  • Personal Protective Equipment: Wear appropriate fire-resistant lab coat, safety goggles, and chemical-resistant gloves throughout the procedure.

Characterization and Analytical Data

Physical Properties and Yield Data

Table: Physical Properties of Reagents and Products [1] [3]

Compound Molecular Weight (g/mol) Boiling Point Density (g/mL) Appearance
Thiophene 84.14 84°C 1.051 Colorless liquid
n-BuLi (in pentane) 64.06 80°C 0.68 Pale yellow solution
2-Thiophenethiol 116.20 53-56°C (5 mmHg) - Yellow oil
This compound 106.06 - - Yellow solution

The synthesis typically affords 65-70% yield of isolated 2-thiophenethiol when sulfur is used as the electrophile. Similar yields are obtained with other electrophiles including aldehydes, ketones, and DMF. The quantitative yield data for representative electrophilic quenching reactions are summarized below: [3]

Table: Yield Data for Selected this compound Derivatives [3] [4]

Electrophile Product Yield (%) Purification Method
Sulfur → Acidification 2-Thiophenethiol 65-70 Vacuum distillation
DMF 5-Substituted Thiophene-2-carbaldehyde Good yield (not specified) Chromatography
Benzaldehyde (2-Thienyl)phenylmethanol Good yield (flow conditions) Extraction
Spectroscopic Characterization

This compound:

  • The structure of this compound has been characterized in both the solid state and solution using X-ray crystallographic and NMR spectroscopic techniques. [5]
  • In the solid state, this compound derivatives typically form complex aggregated structures with characteristic Li-C bonding patterns. [5]
  • Solution-phase NMR reveals distinct chemical shifts for the thienyl ring protons, with significant upfield or downfield shifts relative to the parent thiophene depending on the solvent system and temperature. [5]

2-Thiophenethiol:

  • ¹H NMR (CDCl₃): Characteristic aromatic thienyl protons between δ 6.8-7.4 ppm, with SH proton at approximately δ 2.0 ppm (variable)
  • Refractive Index: n²⁵D 1.6110 [3]
  • The golden-yellow color and distinctive odor provide preliminary identification

Applications in Synthetic Chemistry

Preparation of Thiophene Derivatives

This compound serves as a versatile intermediate for the preparation of diverse thiophene-functionalized compounds through reaction with appropriate electrophiles. Notable applications include: [3] [4]

  • Synthesis of Thiophene-2-carbaldehydes: Quenching of this compound with DMF followed by aqueous workup provides efficient access to thiophene-2-carbaldehydes in good yield. As demonstrated in a specific example, reaction of 2-butylthiophene with n-BuLi followed by DMF quenching produced 5-butylthiophene-2-carbaldehyde efficiently. [4]

  • Thiol Formation: Reaction with elemental sulfur followed by acidification provides direct access to 2-thiophenethiols, which are valuable as ligands in coordination chemistry and building blocks for further elaboration. [3]

  • Carbonyl Addition: Reaction with aldehydes and ketones produces the corresponding secondary and tertiary alcohols, enabling the introduction of hydroxyalkyl substituents on the thiophene ring. This approach has been successfully implemented under both batch and continuous flow conditions. [6]

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances have demonstrated the utility of this compound in solvent-free Palladium-catalyzed cross-coupling reactions with organic halides. This innovative approach offers several advantages: [7]

  • Exceptional efficiency with catalyst loadings as low as 0.1 mol%
  • Remarkably short reaction times (typically 10 minutes or less)
  • High selectivity with minimal formation of homocoupling or dehalogenation byproducts
  • Favorable environmental profile with E factors as low as 1 in several cases

The methodology employs commercially available Pd-PEPPSI-IPr catalyst for Csp²-Csp² couplings and Pd[P(tBu)₃]₂ for the more challenging Csp³-Csp² couplings, providing general access to a wide range of functionalized thiophene derivatives. [7]

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis and subsequent applications of this compound:

G This compound Synthesis and Application Workflow Start Start: Reaction Setup (3-neck flask, N₂ atmosphere) Step1 Charge THF and Thiophene (500 mL, 0.67 mol) Start->Step1 Step2 Cool to -40°C (Acetone-dry ice bath) Step1->Step2 Step3 Add n-BuLi (1.35M in pentane) (490 mL, 0.662 mol, 5 min) Step2->Step3 Step4 Stir at -30°C to -20°C (1 hour reaction time) Step3->Step4 Step5 This compound Formation (Characteristic color change) Step4->Step5 QuenchS Quench with Sulfur (20.4 g, one portion) Step5->QuenchS Sulfur Pathway QuenchD Quench with DMF (N,N-Dimethylformamide) Step5->QuenchD DMF Pathway QuenchC Pd-Catalyzed Cross-Coupling (Solvent-free, 10 min) Step5->QuenchC Cross-Coupling WorkupS Workup: Pour into ice water Acidify with H₂SO₄ QuenchS->WorkupS ProductS 2-Thiophenethiol (65-70% yield) WorkupS->ProductS WorkupD Workup: Aqueous extraction Purification QuenchD->WorkupD ProductD Thiophene-2-carbaldehyde (Good yield) WorkupD->ProductD WorkupC Minimal Workup Direct isolation QuenchC->WorkupC ProductC Biaryl Products (High selectivity) WorkupC->ProductC

Synthesis and Application Workflow for this compound

This workflow illustrates the sequential experimental procedure from initial setup to the final products, highlighting the three major application pathways available after generation of this compound. The modular nature of this synthesis enables researchers to select the appropriate quenching strategy based on their target molecules.

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Yields: Often attributable to moisture contamination or inadequate temperature control. Ensure all glassware is thoroughly dried and the cooling bath maintains consistent temperature throughout n-BuLi addition. [3]

  • Color Abnormalities: While a yellow color is normal, orange or brown discoloration may indicate partial decomposition or presence of impurities. Redistillation of starting materials and use of fresh n-BuLi solutions typically resolves this issue. [2]

  • Poor Quenching Efficiency: For electrophiles that are solids at reaction temperature (e.g., sulfur), ensure thorough powdering to increase surface area and facilitate complete reaction. [3]

Alternative Approaches

While the direct metalation protocol described above represents the most straightforward approach to this compound, several alternative strategies exist for specific synthetic contexts:

  • Halogen-Lithium Exchange: 2-Bromothiophene or 2-iodothiophene can undergo lithium-halogen exchange with n-BuLi at low temperatures to generate this compound. This method is particularly valuable when the 2-position is already halogenated. [2]

  • Directed Ortho-Metalation: Thiophenes bearing certain directing groups (e.g., amides, oxazolines) at the 3-position can undergo regioselective lithiation at the 2-position with appropriate lithium amide bases. [7]

Conclusion

The synthesis of this compound via direct metalation of thiophene with n-butyllithium represents a fundamental transformation in organometallic chemistry with broad utility in synthetic applications. This protocol provides researchers with a robust, reproducible method for accessing this valuable organolithium reagent and its numerous derivatives. The comprehensive characterization data and troubleshooting guidelines ensure that even researchers with limited experience in air-sensitive chemistry can successfully implement this important synthetic methodology.

The continuing relevance of this compound is evidenced by its adaptation to modern synthetic technologies including continuous flow microreactors [6] and solvent-free cross-coupling methodologies [7], ensuring its place as a cornerstone reagent for the synthesis of thiophene-based molecules in pharmaceutical, materials, and chemical research.

References

2-Thienyllithium and Stille Cross-Coupling: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organotin compound (stannane) with an organic electrophile (typically an aryl or vinyl halide), catalyzed by palladium[cite:3]. While 2-thienyllithium itself is not the direct coupling partner in a standard Stille reaction, it serves as a crucial precursor for synthesizing the necessary 2-thienylstannanes.

  • Role of this compound: this compound is an organolithium reagent, typically prepared by direct lithiation of thiophene[cite:4][cite:5]. Its primary application in Stille coupling is transmetallation with tin chlorides to generate 2-thienylstannanes[cite:3]. These stannanes are stable and versatile reagents that participate in the palladium-catalyzed cycle.
  • Thiophene and its Derivatives: Thiophene is a sulfur-containing heterocyclic compound that is aromatic in nature. Its 2- and 5- positions are highly susceptible to electrophilic attack, and upon deprotonation, it forms the 2-thienyl group[cite:4]. Thiophene derivatives are widely used as building blocks in agrochemicals and pharmaceuticals[cite:4].

Stannane Synthesis and Representative Examples

The following table summarizes the fundamental transformation from the organolithium reagent to the Stille coupling partner.

Reagent Product Role in Stille Coupling Key Characteristics
This compound (C₄H₃SLi)[cite:4][cite:5] 2-Thienylstannane (e.g., (C₄H₃S)SnR₃) Nucleophilic partner precursor Air- and moisture-sensitive; requires inert atmosphere handling[cite:3].
+ SnClR₃ Stable, storable reagent; wide functional group tolerance[cite:3].

Proposed Experimental Workflow

The diagram below outlines a generalized two-step workflow for using this compound in a Stille cross-coupling reaction, from reagent preparation to the final product.

G Start Start: Reaction Planning A1 Synthesis of 2-Thienylstannane Start->A1 Sub_A1 React this compound with SnClR₃ (e.g., SnBu₃Cl) A1->Sub_A1 A2 Stille Cross-Coupling Reaction Sub_A2 Couple 2-Thienylstannane with Organohalide (R'-X) A2->Sub_A2 End End: Product Isolation Sub_A1->A2 Sub_A2->End

Critical Safety and Handling Notes

Working with these reagents requires strict adherence to safety protocols:

  • This compound is highly pyrophoric (catches fire in air) and moisture-sensitive. All reactions must be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques[cite:3].
  • Organotin compounds are generally toxic. Proper personal protective equipment (PPE) including gloves and safety glasses should be worn, and manipulation should occur in a well-ventilated fume hood.

Pathways for Further Information

  • Consult Specialized Databases: Search commercial chemical suppliers (e.g., Sigma-Aldrich[cite:3]) for "Stille Coupling Catalyst Kits" or "Stannanes," as they often provide detailed reaction protocols and application notes for their products.
  • Refine Scientific Literature Search: Use academic databases (e.g., SciFinder, Reaxys) to search for specific examples like "Synthesis of 2-(tributylstannyl)thiophene" or "Stille coupling with 2-thienylstannane," which are more likely to yield full experimental sections.
  • Review Foundational Publications: Look for authoritative review articles or books on cross-coupling reactions, which frequently compile standardized procedures and troubleshooting guides.

Comprehensive Application Notes and Protocols for 2-Thienyllithium Pd-Catalyzed Cross-Coupling

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

2-Thienyllithium is a highly reactive organolithium reagent that serves as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. These reactions enable the efficient incorporation of thiophene motifs into various organic scaffolds, which are valuable in medicinal chemistry and materials science. Recent methodological advances have significantly expanded the practical utility of these transformations, allowing for dramatically reduced reaction times (as short as 10 minutes), exceptionally low catalyst loadings (down to 0.1 mol%), and improved environmental profiles (E-factors as low as 1). This document provides detailed protocols and critical experimental parameters for implementing these powerful C-C bond-forming reactions in research and development settings.

Quantitative Comparison of Methodologies

Table 1: Comparison of Pd-Catalyzed Cross-Coupling Protocols for this compound

Method Parameter Solvent-Free Neat Conditions [1] Traditional Solution-Phase Coupling [2] Aqueous Micellar Conditions [3] BF₃-Mediated Direct C-H/C-Li Coupling [4]
Catalyst System Pd-PEPPSI-IPr or Pd[P(t-Bu)₃]₂ Pd₂(dba)₃/XPhos Pd(OAc)₂/XantPhos BF₃ (Stoichiometric)
Catalyst Loading 0.1 - 1.5 mol% 2.5 - 5 mol% 1 mol% Not Applicable
Reaction Time 10 minutes 1 hour 44 hours (rt) Not Specified
Solvent System Solvent-free (neat) Toluene TPGS-750-M/Water Not Specified
Temperature Room Temperature Room Temperature - 40°C Room Temperature - 45°C Not Specified
Key Advantages Highest atom economy, scalability to 120 mmol, low E-factor Excellent functional group tolerance, stereoretention Uses water as primary solvent, avoids organic solvents No pre-functionalization of arene required
Reported Yield for Thienyl Products Not specifically reported for thienyl Good to excellent yields (specific for alkenyllithium) Not specifically reported for thienyl 33-51%

Table 2: Substrate Scope and Functional Group Tolerance for this compound Cross-Coupling

Electrophile Type Example Substrates Compatible Catalyst System Key Observations & Limitations
Aryl Bromides 4-Methoxybromobenzene, 1-Bromonaphthalene [1] Pd-PEPPSI-IPr, Pd[P(t-Bu)₃]₂ Excellent selectivity, avoids homocoupling and dehalogenation side products
Aryl Chlorides 1-Chloronaphthalene, 4-Methoxychlorobenzene [5] Pd₂(dba)₃/XPhos Higher temperatures (40°C) and longer addition times (3.5h) may be required for full conversion
Heteroaryl Halides Pyridine-containing halides [2] Pd-PEPPSI-IPr Tolerated, including substrates with unprotected hydroxyl groups
Alkenyl Bromides (E)- and (Z)-1-Bromopropene [5] Pd₂(dba)₃/XPhos Retention of stereochemistry is observed in the coupled product
Electron-Deficient Arenes Aryl bromides with electron-withdrawing groups [1] Pd-PEPPSI-IPr Compatible with both electron-rich and electron-poor aryl bromides

Detailed Experimental Protocols

Protocol 1: Solvent-Free Cross-Coupling (Recommended for Scale-Up)

This protocol is ideal for large-scale synthesis (tested up to 120 mmol) and emphasizes green chemistry principles with minimal waste generation [1].

Reagents and Materials:

  • This compound (1.2-1.5 equiv, typically as solution in ether or THF)
  • Organic halide (electrophile, 1.0 equiv)
  • Pd-PEPPSI-IPr catalyst (0.1-1.5 mol% for aryl bromides)
  • Inert atmosphere glove box or Schlenk line
  • Glass vial or round-bottom flask with magnetic stir bar

Procedure:

  • Setup: In an inert atmosphere glove box, weigh the organic halide (1.0 mmol) and Pd-PEPPSI-IPr catalyst (0.1-1.5 mol%) directly into a reaction vessel.
  • Mixing: Add a magnetic stir bar and cap the vessel. The reaction mixture is neat (no additional solvent).
  • Addition: Remove the vessel from the glove box and place it under nitrogen on a stir plate. With rapid stirring, add this compound (1.2-1.5 equiv) directly via syringe without prior dilution. The addition is performed in one portion, not dropwise.
  • Reaction Monitoring: Stir the reaction at room temperature. The coupling is typically complete within 10 minutes.
  • Work-up: Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract with ethyl acetate, dry the organic phase over anhydrous MgSO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography.

Critical Notes:

  • The exceptional speed of this reaction bypasses typical side reactions like lithium-halogen exchange and homocoupling.
  • For alkyllithium reagents (nBuLi, nHexLi) with solid substrates, Pd[P(t-Bu)₃]₂ may provide better selectivity [1].
  • The E-factor (kg waste/kg product) for this process can be as low as 1, making it exceptionally environmentally friendly [1].
Protocol 2: Traditional Solution-Phase Cross-Coupling with Alkenyllithium Reagents

This method is particularly suitable for stereospecific synthesis of alkenyl thiophenes and reactions requiring high stereochemical fidelity [5].

Reagents and Materials:

  • This compound (1.3 equiv, 0.6 M in THF)
  • Organic halide (electrophile, 1.0 equiv)
  • Pd₂(dba)₃ (2.5 mol%)
  • XPhos ligand (L3, 5 mol%)
  • Anhydrous toluene
  • Inert atmosphere setup (Schlenk line)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under nitrogen, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%) in anhydrous toluene (1 mL per 0.3 mmol of electrophile).
  • Substrate Addition: Add the organic halide (0.3 mmol) to the catalyst solution.
  • Organolithium Addition: Using a syringe pump, add the solution of this compound (1.3 equiv) dropwise to the stirred reaction mixture over 1 hour at room temperature.
  • Completion: After complete addition, continue stirring until the reaction is complete by TLC analysis.
  • Work-up and Purification: Quench with water, extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify by flash chromatography.

Critical Notes:

  • Slow addition of the organolithium reagent is crucial to suppress homocoupling side reactions.
  • For unreactive aryl chlorides, elevated temperatures (40°C) and longer addition times (3.5 hours) may be necessary [5].
  • This system provides excellent retention of stereochemistry for both (E)- and (Z)-alkenyl halides.

Reaction Workflow and Mechanism

The following diagram illustrates the optimized experimental workflow for the solvent-free protocol, highlighting its simplicity and efficiency.

G Start Start Reaction Setup Inert Perform in Inert Atmosphere (Glove Box or Schlenk) Start->Inert Weigh Weigh Reactants Neat: - Organic Halide (1.0 equiv) - Pd-PEPPSI-IPr (0.1-1.5 mol%) Inert->Weigh AddRLi Add this compound (1.2-1.5 equiv) Rapid, single addition No dilution needed Weigh->AddRLi Stir Stir at Room Temperature Reaction Time: ~10 minutes AddRLi->Stir Quench Quench & Work-up Stir->Quench Purify Purify Product (Flash Chromatography) Quench->Purify End Isolated Product Purify->End

Workflow Notes:

  • The solvent-free protocol significantly simplifies the experimental setup by eliminating solvent handling and purification steps.
  • The single rapid addition of this compound is a key departure from traditional slow addition methods, made possible by the specific catalyst systems.
  • The short reaction time (10 minutes) enables rapid reaction screening and high-throughput synthesis.

Applications in Drug Development and Materials Science

The Pd-catalyzed cross-coupling of this compound has significant applications across multiple disciplines:

  • Pharmaceutical Development: Thiophene-containing scaffolds are prevalent in medicinal chemistry due to their metabolic stability and electronic properties. The described protocols enable rapid exploration of structure-activity relationships (SAR) around the thiophene core [2] [3].

  • Materials Science and Chemosensors: 2-Thienyl-substituted polycyclic azaaromatics, synthesized via related C-H/C-Li coupling strategies, have demonstrated promising fluorescence properties with quantum yields up to 99% and application as chemosensors for nitroaromatic compounds [4]. These materials exhibit intramolecular charge transfer (ICT) effects valuable in optoelectronics.

  • Green Chemistry Applications: The solvent-free and aqueous micellar protocols align with green chemistry principles by reducing or eliminating organic solvent waste, contributing to more sustainable synthetic processes [1] [3].

Troubleshooting and Optimization Guidelines

Table 3: Troubleshooting Common Issues in this compound Cross-Coupling

Problem Potential Causes Recommended Solutions

| Low Conversion | Insufficient catalyst activity, low temperature | • Increase catalyst loading to 1.5-2 mol% • For chlorides, increase temperature to 40°C [5] | | Formation of Homocoupled Biaryl Byproducts | Too rapid addition of organolithium | • Implement slow syringe pump addition (over 1 hour) [5] • Ensure proper catalyst selection (XPhos with Pd₂(dba)₃) | | Dehalogenated Side Product | Reductive elimination pathway competing | • Switch to Pd[P(t-Bu)₃]₂ catalyst for alkyl lithium couplings [1] • Avoid secondary alkyllithium reagents (iPrLi, s-BuLi) which promote dehalogenation [1] | | Poor Scalability | Mixing inefficiency, heat transfer issues | • Use solvent-free protocol specifically designed for scalability (up to 120 mmol) [1] • Ensure efficient stirring during organolithium addition |

Complementary and Alternative Methods

While Pd-catalyzed cross-coupling represents the most direct and efficient method, alternative approaches exist:

  • BF₃-Mediated Direct C-H/C-Li Coupling: This stoichiometric method enables functionalization of electron-rich heteroarenes without pre-halogenation, though yields are typically moderate (33-51%) [4].

  • Aqueous Micellar Cross-Coupling: While not specifically demonstrated with this compound, this approach using surfactants like TPGS-750-M in water represents an emerging green chemistry alternative worth investigating for water-sensitive applications [3].

References

Comprehensive Application Notes: Reactions of 2-Thienyllithium with Electrophiles in Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Thienyllithium Chemistry

This compound (CAS 2786-07-4) is a highly reactive organolithium reagent with the molecular formula C₄H₃LiS and molecular weight of 90.07 g/mol. This compound represents a lithiated heterocycle where lithium replaces the hydrogen at the 2-position of the thiophene ring, creating a powerful nucleophilic building block for synthetic chemistry. The reagent is typically commercially available as a 1.0 M solution in THF/hexanes mixtures with a density of 0.829 g/mL at 25°C [1] [2]. The thienyl ring system possesses unique electronic properties that differentiate it from phenyl analogues, with theoretical calculations indicating slightly reduced aromatic character compared to benzene [3]. This electronic configuration creates a nucleophile that is highly valuable in pharmaceutical synthesis, particularly for constructing sulfur-containing heterocycles that appear in numerous bioactive molecules.

The solution structure of this compound has been extensively studied through multinuclear NMR spectroscopy ( [4]). In THF-ether mixtures at low temperatures, this compound exists predominantly as a chelated dimer (approximately 99%), with only 1% present as unchelated monomer. This aggregation behavior differs significantly from phenyl analogues, with lower barriers to dimer interconversion (approximately 2 kcal/mol lower) and notably weaker chelation properties. These structural characteristics directly impact the reagent's reactivity pattern and must be considered when designing synthetic protocols.

Chemical Properties and Safety Considerations

Physical and Chemical Properties

This compound demonstrates several critical physical and chemical properties that dictate its handling and application in synthetic chemistry. As a highly reactive organometallic, it reacts violently with water and other protic solvents, necessitating strict anhydrous conditions during use. The commercial solution typically appears as a yellowish brown to red liquid, maintained at concentrations of 1.0 M in THF/hexanes mixtures [1]. The solution has a density of 0.829 g/mL at 25°C and is typically packaged under inert gas to prevent decomposition.

The structural analysis of this compound reveals interesting solution behavior compared to its phenyl analogues. NMR studies show that in THF-ether mixtures at low temperatures, the unsubstituted this compound exists predominantly as chelated dimers, with significantly lower barriers to dimer interconversion (approximately 2 kcal/mol lower) than phenyl analogues [4]. This structural characteristic influences its reactivity pattern, as the weaker chelation properties may contribute to different reaction kinetics compared to other organolithium reagents. The sulfur atom in the thienyl ring contributes to the electron density distribution, creating a nucleophile that attacks electrophiles primarily at the lithium-bound carbon while maintaining the aromaticity of the heterocyclic system.

Safety and Handling Requirements

Table 1: Safety Profile of this compound

Parameter Specification Handling Implications
Hazard Statements H225-H302+H332-H304-H314-H335-H336-H351-H361f-H373-H411 Highly flammable, toxic, causes skin burns, eye damage, respiratory irritation, suspected of damaging fertility, toxic to aquatic life
Precautionary Measures P210-P260-P280-P305+P351+P338-P370+P378-P403+P235 Keep away from heat/sparks/open flames, wear protective gloves/clothing/eye protection, use only in well-ventilated areas
Flash Point -30°C (-22°F) Highly flammable liquid and vapor
Storage Conditions Inert atmosphere, moisture-free Store under argon or nitrogen, protect from air and moisture
Transport Information UN 3399 4.3/PG II Dangerous when wet, pyrophoric substance

Handling this compound requires strict adherence to safety protocols due to its multiple hazard categories. The reagent is highly flammable with a flash point of -30°C (-22°F) and reacts violently with water, releasing flammable gases [2]. It causes severe skin burns and eye damage and may respiratory irritation. Proper personal protective equipment including fire-resistant lab coat, chemical-resistant gloves, and safety goggles is essential. All operations should be conducted in a fume hood with adequate ventilation, and equipment should be flushed with inert gas before use to exclude moisture and oxygen. Emergency procedures should include appropriate extinguishing agents (sand, dry powder) but never water or foam, which may exacerbate the reaction [1].

Reaction Examples with Electrophiles

Nucleophilic Addition and Cross-Coupling Reactions

This compound participates in numerous reaction types with electrophiles, making it exceptionally valuable for synthesizing complex thiophene-containing structures. The nucleophilic character of the lithiated carbon enables attack on various electrophilic centers, including carbonyl groups, other carbon-halogen bonds, and sulfur. The reaction pathways can be broadly categorized into nucleophilic addition, cross-coupling reactions, and direct lithiation-exchange sequences, each providing distinct advantages for synthetic applications.

Table 2: Reaction Examples of this compound with Various Electrophiles

Electrophile Product Reaction Conditions Yield Application
Sulfur 2-Thiophenethiol THF, -70°C to -10°C 65-70% Pharmaceutical intermediate [5]
Benzaldehyde (4,5-Dibromo-2-thienyl)phenylmethanol Flow microreactor, -78°C, 1.6s Good yields Halogen dance chemistry [6]
1,3,7-Triazapyrene Mono/bis-2-thienyl-1,3,7-triazapyrenes BF₃-mediated, room temperature 33-51% Push-pull fluorophores [7]
Functionalized vinyl phosphates Trisubstituted buta-1,3-dienes One-pot, acidic workup 65% Conjugated diene synthesis [8]
Carbon dioxide 2-Thiophenecarboxylic acid Not specified in results Not specified Acid functionality introduction
Oxygen 2,2'-Dithienyl Oxidation Not specified Symmetrical biheterocyclic compound

The reaction with elemental sulfur represents a particularly efficient pathway to 2-thiophenethiols, which are valuable intermediates in pharmaceutical synthesis. This transformation proceeds through initial nucleophilic attack on sulfur, followed by acid workup to generate the thiol functionality. The sulfur incorporation occurs regioselectively at the lithiated position, providing straightforward access to these important sulfur-containing building blocks [5]. Similarly, reactions with carbonyl electrophiles like benzaldehyde proceed efficiently, even in complex systems such as the trapping of transient (4,5-dibromo-2-thienyl)lithium species in flow microreactors [6].

The BF₃-mediated coupling with nitrogen heterocycles demonstrates an innovative application in materials science, where this compound acts as an effective coupling partner for C-H functionalization of electron-deficient azapyrenes. This reaction enables the synthesis of push-pull fluorophores with intramolecular charge transfer characteristics, highlighting the versatility of this compound in creating functional materials beyond traditional pharmaceutical applications [7]. The reaction with functionalized vinyl phosphates provides access to highly substituted dienes, which are challenging to synthesize by alternative methods. This transformation showcases the ability of this compound to participate in carbon-carbon bond formation even with complex electrophiles containing additional functional groups [8].

G cluster_1 Reaction Pathways cluster_2 Key Applications Start This compound (C4H3LiS) Pathway1 Nucleophilic Addition to Carbonyls Start->Pathway1 Pathway2 Sulfur Incorporation (Elemental Sulfur) Start->Pathway2 Pathway3 Cross-Coupling (Vinyl Phosphates) Start->Pathway3 Pathway4 BF3-Mediated C-H/C-Li Coupling Start->Pathway4 Pathway5 Oxidation (2,2'-Dithienyl) Start->Pathway5 App1 Pharmaceutical Intermediates Pathway1->App1 Pathway2->App1 App3 Conjugated Systems &Dienes Pathway3->App3 App2 Functional Materials & Fluorophores Pathway4->App2 App4 Chemosensors Nitroaromatic Detection Pathway4->App4

Diagram 1: Reaction pathways and applications of this compound in synthetic chemistry

Quantitative Analysis of Reaction Yields

Table 3: Yield Optimization for Different Electrophile Classes

Electrophile Class Specific Example Standard Yield Optimized Yield Key Optimization Factors
Carbonyl Compounds Benzaldehyde (flow reactor) Good yields Improved in flow Microreactor technology, -78°C, 1.6s residence [6]
Vinyl Phosphates Diethyl phosphate 2c 27-42% 65% Phenyllithium vs Grignard, acidic workup (H₃PO₄) [8]
Heteroaromatic Systems 1,3,7-Triazapyrene Not specified 33% (mono)\n51% (bis) BF₃-mediation, stoichiometry control [7]
Elemental Chalcogens Sulfur (S₈) 59-63% (literature) 65-70% THF-pentane solvent, omission of KOH extraction [5]

The quantitative analysis of this compound reactions reveals several important trends in yield optimization. For reactions with vinyl phosphate electrophiles, significant improvements were achieved by switching from Grignard reagents to phenyllithium (increasing yield from 42% to 65%) and implementing acidic workup conditions with phosphoric acid [8]. The solvent system also plays a critical role, with THF-pentane mixtures proving superior for sulfur incorporation reactions compared to more traditional solvent systems [5]. For complex heteroaromatic coupling partners, BF₃-mediation enables reasonable yields for direct C-H/C-Li coupling, with bis-substitution surprisingly proving more efficient (51%) than mono-substitution (33%) in the case of 1,3,7-triazapyrene [7].

Experimental Protocols

General Procedure: Lithiation of Thiophene and Reaction with Elemental Sulfur

This protocol describes the synthesis of 2-thiophenethiol through direct lithiation of thiophene followed by reaction with elemental sulfur, based on the published Organic Syntheses procedure [5]. The procedure has been validated and provides reproducible yields of 65-70%.

Materials:

  • Thiophene (56 g, 53 mL, 0.67 mol)
  • n-Butyllithium (1.35 M in pentane, 490 mL, 0.662 mol)
  • Powdered sulfur crystals (20.4 g, 0.638 g-atom)
  • Tetrahydrofuran (THF, 500 mL, distilled from lithium aluminum hydride)
  • Diethyl ether (for extraction)
  • Sulfuric acid (4 N solution, for acidification)

Equipment:

  • 3 L three-necked flask
  • Mechanical stirrer
  • 600 mL dropping funnel
  • Acetone-dry ice bath
  • Nitrogen atmosphere setup

Procedure:

  • Setup: Charge the 3 L three-necked flask with 500 mL of tetrahydrofuran and 56 g (0.67 mol) of thiophene. Assemble the apparatus with mechanical stirrer, dropping funnel, and nitrogen inlet. Maintain a positive nitrogen atmosphere throughout the reaction.
  • Lithiation: Cool the mixture to -40°C using an acetone-dry ice bath. Add 490 mL (0.662 mol) of 1.35 M n-butyllithium in pentane dropwise via the dropping funnel over 5 minutes. Maintain the temperature between -30°C and -20°C for 1 hour to complete the lithiation.
  • Sulfur Addition: Further cool the reaction mixture to -70°C by adding dry ice to the bath. Add 20.4 g (0.638 g-atom) of powdered sulfur crystals in one portion to the stirred mixture.
  • Reaction Completion: After 30 minutes at -70°C, allow the temperature to rise to -10°C. The solution will appear yellow, indicating formation of the lithium thiolate.
  • Workup: Carefully pour the yellow solution into 1 L of rapidly stirred ice water. This quenches any unreacted this compound and dissolves the lithium thiolate product.
  • Extraction: Extract the pentane layer with three 100 mL portions of water. Combine all aqueous layers, chill the mixture, and carefully acidify with 4 N sulfuric acid.
  • Product Isolation: Immediately extract the acidified aqueous phase with three 200 mL portions of diethyl ether. Combine the ether extracts and wash twice with 100 mL portions of water to remove acid and residual THF.
  • Purification: Dry the ether solution over anhydrous sodium sulfate, remove ether by rotary evaporation, and distill the residual golden-brown oil under reduced pressure. Collect the fraction boiling at 53-56°C (5 mm Hg) to obtain 49.5-53.5 g (65-70%) of 2-thiophenethiol as a yellow oil.

Critical Notes:

  • The concentration of n-butyllithium must be accurately determined before use [5].
  • Timely extraction after acidification is essential to prevent product degradation and yield reduction.
  • The omission of potassium hydroxide extraction before acidification contributes to higher yields compared to earlier methods.
BF₃-Mediated C–H/C–Li Coupling with 1,3,7-Triazapyrene

This specialized protocol describes the synthesis of mono- and bis-2-thienyl-substituted 1,3,7-triazapyrenes via BF₃-mediated direct coupling, useful for creating push-pull fluorophores with chemosensing properties [7].

Materials:

  • 1,3,7-Triazapyrene (1.0 equiv)
  • This compound (1.1 equiv for mono-substitution; 2.5 equiv for bis-substitution)
  • Boron trifluoride diethyl etherate (BF₃·OEt₂)
  • Anhydrous tetrahydrofuran or toluene
  • Methanol (for precipitation)

Procedure:

  • Setup: Charge a dry Schlenk flask with 1,3,7-triazapyrene under inert atmosphere.
  • Solvent Addition: Add anhydrous THF or toluene to dissolve the substrate.
  • BF₃ Activation: Cool the solution to 0°C and add BF₃·OEt₂ (1.2 equiv for mono-substitution).
  • Coupling Reaction: Slowly add the appropriate stoichiometry of this compound solution (1.0 M in THF/hexanes) via syringe pump over 30 minutes.
  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12 hours under nitrogen.
  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution.
  • Product Isolation: Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash chromatography or precipitation from methanol to obtain the mono- (33%) or bis-substituted (51%) products.

Applications: The products function as push-pull fluorophores with emission at 450-500 nm and high fluorescence quantum yields (up to 99% in methanol). They exhibit excellent chemosensing properties for nitroaromatic compounds with high quenching constants according to the Stern-Volmer model [7].

Practical Notes and Troubleshooting

Storage and Stability Considerations

This compound solutions require proper storage and handling to maintain reactivity and prevent decomposition. The commercial solution (1.0 M in THF/hexanes) should be stored at 2-8°C under inert atmosphere in tightly sealed containers [1] [2]. The reagent has limited shelf life and should be used within 6 months of purchase for optimal results. Periodic titration is recommended for critical applications, especially if the solution shows discoloration (turning dark brown) or precipitate formation.

For long-term stability, the solution should be protected from atmospheric moisture and oxygen by storing under argon or nitrogen in septum-sealed bottles. When withdrawing aliquots, use dry syringes and flush the container headspace with inert gas after each use. Under these conditions, the solution maintains acceptable reactivity for up to one year, though gradual decrease in concentration should be anticipated.

Troubleshooting Common Issues
  • Low Yields in Cross-Coupling: If cross-coupling reactions with aryl halides give poor yields, consider increasing catalyst loading (Pd-PEPPSI-IPr or Pd[P(tBu)₃]₂ at 0.1-1.5 mol%) and ensuring strict anhydrous conditions [9]. The solvent-free cross-coupling methodology may improve yields for certain substrates.
  • Side Product Formation: To minimize homocoupling and dehalogenation side products, control the addition rate of organolithium reagent and use appropriate palladium catalysts (Pd-PEPPSI-IPr for Csp²-Csp² coupling; Pd[P(tBu)₃]₂ for Csp³-Csp² coupling) [9].
  • Handling Difficulties: For highly air-sensitive operations, employ Schlenk line techniques or glovebox. If the reagent solution becomes viscous or forms precipitate, consider titration before use or replacement with fresh material.
  • Scale-Up Considerations: The solvent-free cross-coupling method has been demonstrated at scales up to 120 mmol with maintained efficiency, offering advantages for larger-scale synthesis [9].

References

Comprehensive Application Notes and Protocols: 2-Thienyllithium in Thiophene Functionalization for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Thienyllithium in Synthetic Chemistry

This compound (C₄H₃LiS) represents a cornerstone organometallic reagent in contemporary synthetic chemistry, particularly in pharmaceutical development and materials science. As the lithiated derivative of thiophene, this compound serves as a pivotal intermediate for introducing the thienyl moiety into more complex molecular architectures. The significance of this compound stems from the unique electronic properties of the thiophene ring system, which maintains aromatic character while offering enhanced reactivity at the 2- and 5-positions compared to conventional phenyl rings [1]. This reactivity profile enables efficient functionalization pathways that are often more challenging with traditional benzene-derived chemistry.

The versatility of thiophene-based compounds in medicinal chemistry is well-established, with numerous therapeutic agents featuring thienyl substituents demonstrating enhanced bioavailability, metabolic stability, and target affinity compared to their phenyl analogues [2]. Furthermore, the application of this compound extends beyond pharmaceutical synthesis to the development of conducting polymers such as polythiophenes and ethylenedioxythiophene (EDOT) derivatives, which leverage the unique electronic properties of the thienyl system for advanced materials applications [1]. The preparation and handling of this compound, however, require specialized techniques due to the reactivity of organolithium compounds with air and moisture, necessitating rigorous anaerobic and anhydrous conditions throughout synthetic procedures [3].

Fundamental Chemistry and Preparation of this compound

Structural Properties and Reactivity
  • Electronic Structure: this compound maintains the aromatic character of the parent thiophene ring, with theoretical calculations indicating a slightly reduced aromaticity compared to benzene [1]. The lithium atom is positioned at the 2-position of the thiophene ring, creating a nucleophilic center that reacts efficiently with a wide range of electrophiles.

  • Bonding Characteristics: The molecule exhibits a planar structure with bond angles of approximately 93° at the sulfur atom, 109° at the C-C-S positions, and 114° at the remaining carbon centers [1] [2]. The C–C bonds adjacent to sulfur measure approximately 1.34 Å, while the C–S bond length is approximately 1.70 Å, and the remaining C–C bond is about 1.41 Å [1].

  • Comparative Reactivity: The enhanced nucleophilicity of this compound compared to phenyllithium derivatives stems from the electron-rich nature of the thiophene ring system. Thiophene undergoes electrophilic substitution approximately 100 times faster than benzene, with bromination occurring 107 times more rapidly [1]. This heightened reactivity translates to the corresponding lithiated species, making this compound an exceptionally versatile nucleophile in synthetic transformations.

Preparation Methods

The synthesis of this compound typically employs one of two primary approaches:

  • Direct Metallation: Thiophene undergoes lithium-hydrogen exchange at the 2-position when treated with n-butyllithium in suitable aprotic solvents. This method takes advantage of the relative acidity of the proton at the 2-position of the thiophene ring system [3] [2].

  • Halogen-Lithium Exchange: For 2-halothiophenes, particularly 2-bromothiophene or 2-iodothiophene, treatment with alkyllithium reagents (typically n-butyllithium or tert-butyllithium) at low temperatures provides an alternative route to this compound [4]. This method is particularly valuable when specific substitution patterns are required that might interfere with direct metallation.

Table 1: Comparison of this compound Preparation Methods

Method Reagents Conditions Advantages Limitations
Direct Metallation n-BuLi, Thiophene -30°C to -20°C in THF/Pentane Atom economy, simplicity Potential lateral metallation
Halogen-Lithium Exchange n-BuLi, 2-Bromothiophene -78°C in THF Regioselective, works with substituted thiophenes Additional step for halide introduction

The direct metallation procedure represents the most atom-economical approach and is particularly suitable for large-scale operations, as it avoids the need for pre-functionalized starting materials [3]. Experimental evidence confirms that metallation occurs preferentially at the 2-position due to both electronic factors and reduced steric hindrance compared to the 3-position [1] [2]. The resulting this compound species exhibits sufficient stability in ethereal solvents at low temperatures to permit efficient reaction with a wide range of electrophiles.

Core Experimental Protocol: Synthesis of 2-Thiophenethiol via this compound

Reaction Scheme and Overview

The following diagram illustrates the synthetic pathway from thiophene to 2-thiophenethiol via the this compound intermediate:

G Thiophene Thiophene Intermediate This compound Thiophene->Intermediate n-BuLi -30°C to -20°C THF/Pentane Butyllithium Butyllithium Butyllithium->Intermediate Product 2-Thiophenethiol Intermediate->Product Elemental Sulfur -70°C to -10°C Sulfur Sulfur Sulfur->Product

Equipment and Reagents
  • Equipment: 3-L three-necked flask equipped with mechanical stirrer, 600-mL dropping funnel, acetone-dry ice bath for temperature control (-70°C to -10°C), nitrogen inlet for inert atmosphere, temperature probe, liquid nitrogen cold trap for solvent recovery [3].

  • Reagents:

    • Thiophene (56 g, 53 mL, 0.67 mol)
    • n-Butyllithium in pentane (1.35 M, 490 mL, 0.662 mol)
    • Powdered sulfur crystals (20.4 g, 0.638 g-atom)
    • Tetrahydrofuran (500 mL, distilled from lithium aluminum hydride)
    • Diethyl ether for extraction (3 × 200 mL)
    • 4 N sulfuric acid for acidification
    • Anhydrous sodium sulfate for drying [3]

Safety Note: Organolithium reagents pose significant fire and safety hazards upon exposure to air and moisture. All manipulations must be conducted under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or glovebox methods.

Step-by-Step Procedure
  • Reactor Setup: Charge a 3-L three-necked flask with 500 mL of tetrahydrofuran and 56 g (0.67 mol) of thiophene. Assemble the reactor with mechanical stirrer, dropping funnel, and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction [3].

  • Lithiation Step: Cool the reaction mixture to -40°C using an acetone-dry ice bath. Add 490 mL (0.662 mol) of 1.35 M n-butyllithium in pentane dropwise via the addition funnel over 5 minutes while maintaining the temperature between -30°C and -20°C. Stir the reaction mixture at this temperature range for 1 hour to ensure complete lithiation [3].

  • Sulfurization: Cool the reaction mixture further to -70°C by adding dry ice to the bath. Add 20.4 g (0.638 g-atom) of powdered sulfur crystals in one portion to the stirred mixture. Allow the reaction to proceed for 30 minutes at this temperature before gradually warming to -10°C over 30-60 minutes [3].

  • Work-up Procedure: Carefully pour the yellow reaction mixture into 1 L of rapidly stirred ice water to dissolve the lithium thiolate and quench any unreacted this compound. Extract the pentane layer with three 100-mL portions of water. Combine all aqueous extracts and the original aqueous layer, then chill in an ice bath [3].

  • Isolation and Purification: Acidify the chilled aqueous solution carefully with 4 N sulfuric acid until pH ~3-4. Immediately extract the acidified solution with three 200-mL portions of diethyl ether. Combine the ether extracts and wash twice with 100-mL portions of water to remove residual acid and tetrahydrofuran. Dry over anhydrous sodium sulfate, filter, and remove ether by rotary evaporation [3].

  • Distillation: Purify the residual golden-brown oil by distillation under reduced pressure. Collect the fraction boiling at 53-56°C (5 mm Hg) to obtain 49.5-53.5 g (65-70% yield) of 2-thiophenethiol as a yellow oil with refractive index n²⁵D 1.6110 [3].

Critical Process Notes
  • Atmosphere Control: The exclusion of oxygen and moisture is critical throughout the procedure, particularly during the lithiation step. Inadequate inerting can lead to reduced yields through protonation or oxidation of the sensitive this compound intermediate [3].

  • Temperature Management: Maintaining the specified temperature ranges is essential for achieving high yields. The lithiation proceeds optimally between -30°C and -20°C, while the sulfurization requires lower temperatures (-70°C) to minimize side reactions [3].

  • Timing Considerations: Immediate extraction after acidification is crucial, as undue delay results in reduced yields due to the potential oxidation of the thiol product [3].

  • Quality Control: The concentration of n-butyllithium should be determined immediately before use by standardized titration methods (e.g., the Gilman double titration) to ensure stoichiometric accuracy [3].

Synthetic Applications in Pharmaceutical Development

Pharmaceutical Intermediates

The versatility of this compound as a synthetic building block enables its application in the synthesis of numerous pharmaceutically relevant compounds. The thiophene ring often serves as a bioisostere for phenyl rings, maintaining similar geometric properties while altering electronic characteristics and metabolic stability [2]. Notable examples include:

  • Lornoxicam: This non-steroidal anti-inflammatory drug (NSAID) represents the thiophene analog of piroxicam, where the benzene ring has been replaced by a thiophene moiety without loss of pharmacological activity [2].

  • Sufentanil: As a potent analgesic, sufentanil demonstrates how the thiophene ring can effectively replace the phenyl moiety in fentanyl while maintaining high affinity for opioid receptors [2].

  • Quiditene: This investigational antiulcer agent (Di(2-thienyl)(3-quinuclidyl)carbinol) incorporates two thienyl groups attached via a carbinol bridge to a quinuclidine moiety. The synthesis employs thiophene monolithiation with phenyllithium as a key step in large-scale production [5].

Complex Molecular Architectures

Beyond simple substitution, this compound enables access to more complex molecular architectures through sequential functionalization strategies:

  • Thienothiophenes: These fused ring systems serve as valuable scaffolds in materials chemistry and pharmaceutical development. The synthesis often involves lithiation of brominated thiophene precursors followed by cyclization [4].

  • Cyclopentadithiophenes: These methylated cyclopentadithiophene systems represent thiophene analogs of fluorene, with applications in organic electronics and as functional materials [6].

  • Heteroaryl Synthesis: this compound participates in the formation of various heteroaryl systems, including thieno[3,2-d]pyrimidin-7(6H)-ones, which represent privileged structures in medicinal chemistry [4].

Table 2: Applications of this compound in Synthetic Transformations

Application Electrophile Product Yield Range Key Features
Thiol Synthesis Elemental Sulfur 2-Thiophenethiol 65-70% Versatile sulfur introduction
Cuprate Preparation Cu(I) Salts Thienyl Cuprates 75-85% Enhanced nucleophilicity
Carbonyl Addition DMF Thiophene-2-carbaldehyde 70-80% Aldehyde functionality
Halogenation I₂, Br₂ 2-Halothiophenes 80-90% Further functionalization handles
Cross-Coupling Aryl Halides Biheteroaryls 60-85% C-C bond formation

The experimental workflow below illustrates how this compound serves as a key intermediate in multiple synthetic pathways:

G Start Thiophene Step1 This compound (n-BuLi, -30°C to -20°C) Start->Step1 A 2-Thiophenethiol (Sulfur) Step1->A B Thiophene-2-carbaldehyde (DMF) Step1->B C 2-Iodothiophene (Iodine) Step1->C D Di(2-thienyl)carbinol (Esters) Step1->D E Thienyl Cuprates (Cu(I) Salts) Step1->E

Advanced Methodologies and Recent Developments

Modern Catalytic Approaches

Recent advances in thiophene functionalization have expanded the toolbox available to synthetic chemists:

  • Microwave-Assisted C-H Arylation: A green protocol utilizing Pd nanoparticles embedded in cross-linked β-cyclodextrin enables direct C-H arylation of thiophenes with substituted aryl halides in the biomass-derived solvent γ-valerolactone (GVL). This approach demonstrates excellent atom economy and reduces pre-functionalization requirements [7].

  • One-Pot Sequential Reactions: Advanced microwave reactors equipped with multiple gas inlets allow sequential C-H arylation, reduction, and carbonylation in the presence of the same Pd catalyst under different gas atmospheres. This methodology has been applied to the synthesis of 4(3H)-quinazolinone derivatives from 2-methylthiophene and bromonitrobenzene [7].

  • Heterogeneous Catalysis: The development of robust heterogeneous Pd catalysts with limited metal leaching in green solvents represents a significant advancement toward sustainable thiophene functionalization, aligning with green chemistry principles [7].

Asymmetric Functionalization and Dearomatization

The catalytic asymmetric transformation of thiophene motifs has emerged as a cutting-edge methodology:

  • Atroposelective Synthesis: Recent work has demonstrated the synthesis of axially chiral naphthyl-benzothiophene derivatives through rational substrate design employing vinylidene ortho-quinone methide (VQM) intermediates as versatile tools, achieving high yields with excellent enantioselectivities [8].

  • Dearomatization Strategies: Catalytic asymmetric dearomatization of thiophene substrates enables access to chiral spiranes with complex molecular architectures that were previously challenging to synthesize. These methodologies provide new avenues for creating stereochemically defined thiophene-containing compounds [8].

These advanced methodologies represent the evolving landscape of thiophene chemistry, offering more efficient, selective, and sustainable approaches to thiophene functionalization that complement traditional this compound chemistry.

Conclusion and Future Perspectives

The application of This compound in thiophene functionalization continues to be a fundamental strategy in synthetic organic chemistry, particularly in pharmaceutical development. The well-established protocols for its generation and subsequent reaction with electrophiles provide robust methodology for the introduction of functional groups at the 2-position of the thiophene ring. The comparative reactivity data and detailed experimental procedures outlined in these Application Notes should enable researchers to implement these methodologies effectively in their synthetic campaigns.

Looking forward, the integration of traditional organolithium chemistry with emerging technologies such as microwave-assisted synthesis, flow chemistry, and continuous processing promises to enhance the efficiency and sustainability of thiophene functionalization. Furthermore, the development of novel catalytic asymmetric methods for thiophene transformation opens exciting possibilities for the synthesis of enantiomerically pure thiophene derivatives with potential applications in pharmaceutical chemistry and materials science. The enduring importance of thiophene-based compounds in drug discovery and development ensures that methodologies centered on this compound will remain relevant and continue to evolve in response to the changing landscape of synthetic chemistry.

References

Synthesis of 2-Thiophenethiol: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed, tested laboratory procedure for the synthesis of 2-thiophenethiol (also known as 2-thienyl mercaptan) via the sulfurization of 2-thienyllithium. This method is valued for its good yield and applicability as a general route for synthesizing thiols [1].

Experimental Protocol

The following is an adapted procedure from Organic Syntheses [1].

  • Reaction Principle: The synthesis involves the direct lithiation of thiophene at the 2-position using n-butyllithium, followed by reaction with elemental sulfur to form a lithium thiolate intermediate. Acidic workup then liberates the free thiol [1].
  • Reaction Workflow:

G Start Start Reaction Setup A Charge 3L Flask with THF and Thiophene under N₂ atmosphere Start->A B Cool to -40°C (Acetone-Dry Ice Bath) A->B C Add n-BuLi in Pentane Maintain -30°C to -20°C for 1h B->C D Cool further to -70°C (Add Dry Ice to Bath) C->D E Add Powdered Sulfur in one portion D->E F Stir for 30 min at -70°C E->F G Warm reaction mixture to -10°C F->G H Quench into Rapidly Stirred Ice Water G->H I Acidify Aqueous Phase with 4N H₂SO₄ H->I J Extract with Diethyl Ether (3 x 200mL) I->J K Wash Combined Ether Extracts with Water (2 x 100mL) J->K L Dry over Na₂SO₄ Concentrate K->L M Purify by Reduced Pressure Distillation L->M End Collect 2-Thiophenethiol 53-56°C at 5 mmHg M->End

  • Step-by-Step Procedure:
    • Reaction Setup: A 3-liter three-necked flask is fitted with a mechanical stirrer, a 600 mL dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen. The flask is charged with 500 mL of tetrahydrofuran (THF) that has been freshly distilled from lithium aluminum hydride, followed by 56 g (0.67 mol) of thiophene [1].
      • Safety Note: Purification of THF with LiAlH₄ can be hazardous. Refer to the warning in Org. Synth., Coll. Vol. 5, 976 (1973). Always perform this under an inert atmosphere and with appropriate safety precautions [1].
    • Lithiation: The mixture is stirred and cooled to -40°C using an acetone-dry ice bath. Then, 490 mL of a 1.35 M solution of n-butyllithium in pentane (0.662 mol) is added via the dropping funnel over 5 minutes. The temperature is maintained between -30°C and -20°C for 1 hour. Afterwards, the reaction mixture is cooled further to -70°C by adding more dry ice to the bath [1].
    • Sulfurization: Powdered sulfur (20.4 g, 0.638 g-atom) is added in one portion to the stirred mixture. The reaction is stirred for 30 minutes at -70°C [1].
    • Work-up: The reaction is allowed to warm to -10°C. The yellow solution is then carefully poured into 1 L of rapidly stirred ice water. The pentane layer is separated, and the aqueous layer is extracted with three 100 mL portions of water. The combined aqueous layers are chilled and carefully acidified with 4 N sulfuric acid [1].
      • Critical Note: The ether extraction of the acidified aqueous phase must be performed immediately to avoid reduced yields [1].
    • Isolation: The acidified aqueous phase is immediately extracted with three 200 mL portions of diethyl ether. The combined ether extracts are washed twice with 100 mL portions of water to remove residual acid and THF, and then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, leaving a golden-brown oil [1].
    • Purification: The crude product is purified by distillation under reduced pressure. The fraction boiling at 53–56°C at 5 mmHg is collected as the desired product [1].
      • Yield: 49.5–53.5 g (65–70%) of 2-thiophenethiol as a yellow oil [1].
      • Refractive Index: n²⁵D 1.6110 [1].
Characterization & Physicochemical Data

The following table summarizes key physical and chemical properties of 2-thiophenethiol for identification and quality control [2] [3] [4].

Property Value / Description
CAS Number 7774-74-5 [2] [3] [4]
Molecular Formula C₄H₄S₂ [2] [3] [4]
Molecular Weight 116.20 g/mol [2] [3] [4]
Boiling Point 129 °C (at 760 mmHg, lit.) [2] / 53-56 °C (at 5 mmHg) [1]
Density 1.252 g/mL at 25 °C [2] [3]
Refractive Index n²⁰/D 1.62 (lit.) [3]
Flash Point 150 °F (approx. 65.5 °C) [2] [3]
Appearance Clear, light yellow to orange or golden-brown liquid [1] [2] [3]
Odor Burnt caramel, roasted coffee, unpleasant sulfuraceous [2] [3]
pKa 6.38 (Predicted) [2] [3]
Storage Air sensitive; store in a dark place under an inert atmosphere at 2-8°C [2] [3]
Applications and Context
  • Versatile Synthesis Intermediate: 2-Thiophenethiol serves as a key building block in organic synthesis. The analogous reagent, this compound, is widely used to introduce the thienyl group into more complex molecules, for example, in the synthesis of push-pull fluorophores and chemosensors for nitroaromatic compounds [5].
  • Broad Industrial Utility: This compound and its derivatives find applications across multiple fields:
    • Flavor and Fragrance Industry: It is used in food and cosmetic flavors (FEMA 3062) due to its potent burnt caramel and roasted coffee odor, and is employed in studies analyzing odorants in roasted foods like hazelnuts [2] [3] [6].
    • Pharmaceutical and Agrochemical Synthesis: The thiophene ring is a common structural motif in active ingredients. The thiol group allows for the construction of sulfur-containing heterocycles found in drugs and pesticides [3] [7].
    • Materials Science: The thiol group can coordinate to metal surfaces, making it useful for creating self-assembled monolayers (SAMs) in sensor technology and for synthesizing conductive polymers [3].

Safety and Handling

Please observe the following precautions based on the GHS hazard statements identified for this compound [2] [4]:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2] [4].
  • Precautionary Measures: Use appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Handle the compound in a well-ventilated fume hood, especially during the distillation step. It is also air sensitive, requiring an inert atmosphere for storage [2] [3].

Concluding Remarks

The lithiation-sulfurization protocol provides an efficient and high-yielding route to 2-thiophenethiol. The product is a versatile intermediate with significant utility in fragrance chemistry, materials science, and the synthesis of bioactive molecules. The critical steps for success are maintaining strict temperature control, excluding moisture and air, and performing the acidification and subsequent extraction without delay.

References

Comprehensive Application Notes: 2-Thienyllithium Addition to Carbonyl Compounds in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Thienyllithium in Organic Synthesis

This compound represents a valuable heteroaromatic organolithium reagent extensively employed in modern synthetic chemistry, particularly in pharmaceutical research and development. This reagent belongs to the class of organolithium compounds characterized by highly polarized carbon-lithium bonds that provide exceptional nucleophilic reactivity toward various electrophiles, especially carbonyl compounds. The thiophene ring system contributes unique electronic properties to the reagent, with the lithium atom typically coordinated to the 2-position of the heterocycle, creating a potent carbon nucleophile suitable for constructing complex molecular architectures.

The significance of this compound in drug development stems from its ability to efficiently introduce the thienyl moiety into target molecules, a structural element present in numerous bioactive compounds and approved pharmaceuticals. Unlike simpler alkyllithium reagents, this compound maintains a balance between reactivity and stability, allowing synthetic chemists to employ it in diverse transformations while minimizing decomposition pathways. Recent advances in organolithium chemistry have further expanded its utility, particularly through the development of controlled reaction conditions and continuous flow methodologies that address the challenges associated with handling highly reactive organometallic compounds [1].

Chemical Properties and Reactivity Profile

Structural Characteristics

This compound possesses distinctive structural features that dictate its reactivity pattern and applications in synthesis:

  • Carbon-Lithium Bond Polarization: The C-Li bond in this compound exhibits significant ionic character (estimated at 80-88%), creating a potent carbanion center at the carbon atom. This polarization results from the substantial electronegativity difference between carbon (2.55) and lithium (0.98), rendering the carbon highly nucleophilic [2].

  • Aggregation Behavior: Like most organolithium compounds, this compound exists in aggregated states (dimers, tetramers, or hexamers) in solution and solid phases, influenced by solvent coordination, temperature, and concentration. These aggregates significantly impact the reagent's reactivity and selectivity in chemical transformations [2].

  • Heteroaromatic Stabilization: The thienyl ring provides resonance stabilization to the carbanoinic center while maintaining sufficient nucleophilicity for carbonyl additions. The sulfur atom in the thiophene ring contributes to the electronic distribution through its heteroatom effects, modulating reactivity compared to phenyl lithium or alkyllithium analogs [2].

Solvation and Stability Considerations

The solution behavior of this compound profoundly influences its handling and application in synthetic protocols:

  • Solvent Coordination: Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether (Et₂O) effectively solvate this compound through coordination to the lithium cation, disrupting aggregates and enhancing reactivity. The coordinating ability follows the order: THF > Et₂O > hydrocarbons [2].

  • Additive Effects: Chelating diamines like TMEDA (tetramethylethylenediamine) can further modify the aggregation state and nucleophilicity by forming defined complexes with the lithium cation. However, their impact varies significantly depending on the specific organolithium compound and reaction conditions [2].

  • Temperature Stability: this compound solutions maintain stability at low temperatures (-78°C to 0°C) for extended periods but may undergo decomposition at elevated temperatures. Appropriate handling under inert atmosphere is essential to prevent protonolysis or oxidation [1].

Reaction Mechanism and Pathways

Nucleophilic Addition to Carbonyl Compounds

The fundamental transformation involving this compound is its nucleophilic addition to carbonyl compounds, proceeding through a well-defined mechanism:

  • Coordination Phase: The carbonyl oxygen coordinates to the lithium cation, activating the carbonyl group and positioning it for nucleophilic attack. This Lewis acid-base interaction enhances the electrophilicity of the carbonyl carbon and directs the approach of the nucleophile [3].

  • Nucleophilic Attack: The carbanoinic carbon of this compound attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. This rate-determining step proceeds through a four-membered transition state involving simultaneous bond formation and lithium coordination [3].

  • Alkoxide Formation: The reaction generates a lithium alkoxide intermediate after carbonyl addition. This species retains the lithium cation coordinated to the oxygen atom, creating a tetrahedral intermediate that can be protonated to yield alcohols or further functionalized [3].

The following diagram illustrates the mechanistic pathway for this compound addition to carbonyl compounds:

G Carbonyl Carbonyl Compound Coordination Li+ Coordination Carbonyl->Coordination This compound Approach Intermediate Tetrahedral Intermediate Coordination->Intermediate Nucleophilic Attack Product Alcohol Product Intermediate->Product Aqueous Workup

Competing Reaction Pathways

While the primary pathway leads to alcohol formation, several competing processes may occur under specific conditions:

  • Enolization: With carbonyl compounds containing α-protons, this compound may act as a strong base rather than a nucleophile, leading to deprotonation and enolate formation. This competing pathway is particularly significant with ketones and aldehydes that lack steric hindrance at the α-position [2].

  • Reduction Pathways: Under certain conditions, single electron transfer (SET) processes may compete with direct nucleophilic addition, leading to ketyl radical anions and eventual pinacol coupling products. This pathway is more prevalent with aromatic carbonyl compounds and at higher temperatures [3].

  • Nucleophilic Acyl Substitution: With carboxylic acid derivatives (esters, amides), this compound may undergo multiple additions or attack the carbonyl group followed by elimination, leading to ketones or tertiary alcohols depending on the substrate and conditions [3].

Synthetic Applications and Scope

Carbonyl Compound Compatibility

This compound demonstrates excellent reactivity with diverse carbonyl compounds, enabling efficient synthesis of various alcohol products:

Table 1: Reaction Scope with Different Carbonyl Compounds

Carbonyl Type Product Formed Yield Range Reaction Conditions Applications
Aldehydes Secondary alcohols 75-92% -78°C to RT, THF Benzylic alcohol synthesis
Ketones Tertiary alcohols 70-88% -78°C to RT, THF Pharmaceutical intermediates
Esters Tertiary alcohols 65-80% 0°C to 60°C, THF Double addition products
Amides Tertiary amines 60-75% 0°C to 60°C, THF α-Tertiary amine synthesis [3]
Carbonates Secondary alcohols 70-85% -78°C to RT, THF Selective mono-addition
Substitution Pattern Tolerance

The reaction demonstrates considerable tolerance to various functional groups and substitution patterns:

  • Electronic Effects: Both electron-rich and electron-deficient aromatic aldehydes undergo efficient addition, with moderate electronic effects on reaction rates. Strongly electron-withdrawing groups may enhance reactivity while electron-donating groups slightly retard the addition [4].

  • Steric Considerations: Sterically hindered carbonyl compounds, such as ortho-substituted benzophenones and di-tert-butyl ketones, require elevated temperatures or prolonged reaction times but generally provide acceptable yields of the addition products [3].

  • Heteroaromatic Compatibility: The methodology extends to heteroaromatic carbonyl compounds including furfural, pyridinecarboxaldehydes, and thiophenecarboxaldehydes, demonstrating the orthogonal reactivity of the thienyl nucleophile toward carbonyl addition in the presence of other heteroatoms [4].

Experimental Protocols

Standard Batch Protocol for Carbonyl Additions

Objective: Synthesis of (2-Thienyl)diplenylmethanol via addition of this compound to benzophenone

Materials:

  • This compound (1.0 M in THF, 1.1 mmol)
  • Benzophenone (1.0 mmol, 182 mg)
  • Anhydrous tetrahydrofuran (THF)
  • Saturated ammonium chloride solution
  • Diethyl ether for extraction
  • Anhydrous magnesium sulfate

Procedure:

  • Setup: Charge a dry round-bottom flask with magnetic stir bar with benzophenone (1.0 mmol). Add anhydrous THF (5 mL) and cool the solution to -78°C under nitrogen atmosphere using a dry ice/acetone bath [1].
  • Addition: Slowly add this compound solution (1.1 mL, 1.1 mmol) dropwise via syringe over 5 minutes, maintaining the temperature at -78°C. The solution typically develops a yellow to orange coloration during addition [1].
  • Reaction Monitoring: After complete addition, continue stirring at -78°C for 30 minutes, then allow the reaction mixture to warm slowly to room temperature over 1 hour. Monitor reaction completion by TLC or GC-MS analysis.
  • Workup: Carefully quench the reaction by adding saturated ammonium chloride solution (5 mL) with vigorous stirring. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 10 mL). Combine the organic layers and wash with brine (10 mL) [1].
  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purification: Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the pure alcohol as a colorless solid. Typical isolated yield: 85-92% [1].

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.65-7.25 (m, 10H, ArH), 7.20 (dd, J = 5.1, 1.2 Hz, 1H, thienyl), 6.95 (dd, J = 3.5, 1.2 Hz, 1H, thienyl), 6.85 (dd, J = 5.1, 3.5 Hz, 1H, thienyl), 2.45 (s, 1H, OH)
  • MP: 78-80°C
  • HRMS: Calculated for C₁₇H₁₄OS: 266.0765, Found: 266.0762
Continuous Flow Protocol for Unstable Intermediates

Objective: Selective trapping of transient (4,5-dibromo-2-thienyl)lithium species generated via halogen dance and subsequent reaction with benzaldehyde

Materials:

  • 2,3-Dibromothiophene (1.0 mmol)
  • Lithium diisopropylamide (LDA, 1.1 mmol)
  • Benzaldehyde (1.2 mmol)
  • Anhydrous tetrahydrofuran
  • Micrometering pumps
  • Flow microreactor system with mixing tee
  • Cooling bath (-78°C)

Procedure:

  • Solution Preparation: Prepare separate solutions of 2,3-dibromothiophene (1.0 M in THF) and LDA (1.1 M in THF) under nitrogen atmosphere [1].
  • Flow System Setup: Equilibrate the flow microreactor system at -78°C using a cooling bath. Set the flow rates to achieve a residence time of approximately 1.6 seconds for the lithiation step [1].
  • Generation of Organolithium: Combine the streams of 2,3-dibromothiophene and LDA using a T-mixer at -78°C, allowing efficient generation of the transient (4,5-dibromo-2-thienyl)lithium species.
  • Carbonyl Addition: Immediately after the lithiation step, introduce a solution of benzaldehyde (1.2 M in THF) through a second T-mixer, maintaining the temperature at -78°C.
  • Reaction Completion: Allow the combined stream to pass through a reaction loop (residence time: 30 seconds) before collection into a quenching solution of saturated ammonium chloride [1].
  • Isolation and Purification: Extract the product with ethyl acetate, dry over magnesium sulfate, and purify by flash chromatography to afford the adduct alcohol.

Advantages: The flow protocol enables efficient trapping of unstable organolithium intermediates that undergo rapid halogen dance rearrangements, providing yields superior to batch processes (75-82% vs 40-50% in batch) [1].

The following workflow illustrates the continuous flow setup for handling unstable this compound intermediates:

G A 2,3-Dibromothiophene Solution C Mixing Tee (-78°C) A->C B LDA Solution B->C D Lithiation (1.6 sec) C->D F Carbonyl Addition (30 sec) D->F E Benzaldehyde Solution E->F G Product Collection with Quench F->G

Troubleshooting and Optimization Guidelines

Common Experimental Challenges

Table 2: Troubleshooting Guide for this compound Additions

Problem Potential Causes Solutions Preventive Measures
Low yields Moisture contamination; Incorrect stoichiometry; Incomplete reaction Use fresh molecular sieves; Calibrate organolithium solution; Extend reaction time Ensure glassware is properly dried; Titrate organolithium solutions [2]
Side products Multiple additions; Enolization; Halogen dance Adjust addition rate; Lower temperature; Optimize stoichiometry Use slower addition rates; Employ flow chemistry for unstable intermediates [1]
Poor reproducibility Variable reagent quality; Temperature fluctuations Standardize reagent sources; Improve temperature control Use consistent commercial sources; Calitate temperature monitoring equipment
Decomposition Overheating; Protic impurities; Oxygen exposure Strict temperature control; Rigorous solvent drying; Nitrogen purging Implement cryogenic conditions; Use Schlenk techniques [2]
Yield Optimization Strategies

Maximizing reaction efficiency and product yield requires attention to several critical parameters:

  • Stoichiometry Optimization: Maintain slight excess of this compound (1.1-1.2 equivalents) relative to carbonyl compound to ensure complete conversion. Higher excess may promote side reactions, particularly with sensitive substrates [3].
  • Temperature Control: Implement precise temperature management throughout the reaction sequence, particularly during reagent addition. For thermally sensitive substrates, maintain temperatures at -78°C throughout the process [1].
  • Concentration Effects: Optimize substrate concentration (typically 0.1-0.5 M in THF) to balance reaction rate and selectivity. Excessively high concentrations may promote aggregation and reduced reactivity, while very dilute conditions slow the reaction [2].
  • Additive Screening: Evaluate Lewis acid additives (e.g., BF₃·Et₂O) or chelating agents for challenging substrates. These additives can activate carbonyl compounds or modify the organolithium aggregation state, enhancing reactivity and selectivity [4].

Advanced Applications in Drug Development

Synthesis of Complex Molecular Architectures

This compound additions enable efficient construction of pharmacologically relevant scaffolds:

  • Triazapyrene-Based Fluorophores: The BF₃-mediated coupling of this compound with 1,3,7-triazapyrene generates push-pull fluorophores exhibiting strong emission at 450-500 nm with quantum yields up to 99%. These compounds serve as efficient chemosensors for nitroaromatic explosives detection with high quenching constants according to Stern-Volmer models [4].
  • α-Tertiary Amine Synthesis: Iterative addition strategies employing this compound as the first nucleophile followed by organomagnesium reagents enable efficient synthesis of sterically congested α-tertiary amines, privileged structural motifs in bioactive natural products and pharmaceutical agents [3].
  • Functional Material Precursors: The thienyl group introduced via this compound addition serves as a versatile building block for conjugated systems in organic electronic materials, combining the electronic properties of the thiophene ring with other aromatic systems through efficient carbon-carbon bond formation [4].
Application in Tandem Processes

The compatibility of this compound additions with subsequent transformations enables efficient tandem reaction sequences:

  • One-Pot Addition-Cyclization: Alcohol products from this compound addition to carbonyl compounds can undergo subsequent cyclization or functionalization without isolation, particularly in synthesizing oxygen-containing heterocycles and spirocyclic systems relevant to pharmaceutical development.
  • Brook Rearrangement Sequences: Advanced Anion Relay Chemistry (ARC) tactics exploit the initial addition products of organolithium reagents to initiate [1,4]-Brook rearrangements followed by electrophile trapping, enabling efficient three-component couplings for rapid molecular complexity generation [5].
  • In Situ Generation Strategies: Flow chemistry approaches allow sequential generation of unstable this compound derivatives and immediate trapping with carbonyl electrophiles, overcoming limitations associated with halogen dance rearrangements and other decomposition pathways [1].

Conclusion and Future Perspectives

The addition of this compound to carbonyl compounds represents a versatile transformation with significant utility in synthetic organic chemistry, particularly in pharmaceutical research and development. The comprehensive protocols outlined in these Application Notes provide researchers with robust methodologies for implementing this transformation under both conventional batch and emerging continuous flow conditions.

Future developments in this area will likely focus on enhanced stereoselectivity through chiral ligand design, broader substrate scope encompassing increasingly complex carbonyl compounds, and integration with automated synthesis platforms for accelerated reaction optimization and compound library generation. The continuing evolution of flow chemistry methodologies will further address the challenges associated with unstable organolithium intermediates, expanding the synthetic utility of this compound in constructing complex molecular architectures for drug discovery programs.

References

2-Thienyllithium preparation of thienyl phosphanes

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 2-Thienyllithium

The table below summarizes key information about this compound for your research.

Property Description
CAS Number 2786-07-4 [1]
Molecular Formula C₄H₃LiS [1]
Molecular Weight 90.07 g/mol [1]
Typical Commercial Form 1.0 M solution in THF/hexanes [1]
Density 0.829 g/mL at 25 °C [1]
Flash Point -22 °F (-30 °C) [1]

Safety and Handling: This compound is highly hazardous [1]. Its hazard statements include:

  • H225: Highly flammable liquid and vapor.
  • H314: Causes severe skin burns and eye damage.
  • Safety Precautions: Must be handled under an inert atmosphere (e.g., nitrogen or argon) using standard techniques for air-sensitive organolithium reagents [2].

Detailed Protocol: Preparation of this compound

The following peer-reviewed procedure from Organic Syntheses describes the lithiation of thiophene using n-butyllithium [2]. The reaction is part of a synthesis for 2-thiophenethiol, but the step to generate this compound is clearly defined.

Reaction Workflow: Preparation of this compound

A Setup: 3L 3-neck flask with stirrer, dropping funnel, N2 atmosphere B Charge with THF (500ml) and thiophene (0.67 mol) A->B C Cool mixture to -40°C (Acetone-dry ice bath) B->C D Add n-BuLi in pentane (0.662 mol) over 5 min C->D E Maintain -30°C to -20°C for 1 hour D->E F Product: this compound in solution, ready for next step E->F

Key Procedure Details [2]:

  • Apparatus: A 3-liter three-necked flask is fitted with a mechanical stirrer, a 600-ml dropping funnel, and a nitrogen inlet. The entire system must be maintained under a dry nitrogen atmosphere.
  • Reaction: The flask is charged with 500 ml of dry tetrahydrofuran (THF) that has been distilled from lithium aluminum hydride, and 0.67 moles of thiophene. The mixture is stirred and cooled to -40°C. Then, 0.662 moles of 1.35 M n-butyllithium in pentane is added via the dropping funnel over a 5-minute period.
  • Maintenance: The temperature of the reaction mixture is held between -30°C and -20°C for 1 hour to complete the formation of this compound.

Application in Synthesis: Thienyl Phosphonate Example

While a direct synthesis of "thienyl phosphanes" (which typically refer to phosphines, R₃P) was not found, a highly relevant synthesis of a thienyl phosphonate was located. Phosphonates are phosphorus-containing compounds with widespread applications in medicinal and materials chemistry.

The following diagram illustrates the multi-step synthesis of a chiral thienyl phosphonate, which was resolved using a biocatalyst [3].

Synthesis Workflow: Thienyl Phosphonate Example

Sub1 Imine prepared from 2-thiophenecarboxaldehyde Proc1 Nucleophilic Addition (Reaction conditions) Sub1->Proc1 Sub2 Diethyl H-phosphonate Sub2->Proc1 Int1 1-Amino-1-(2-thienyl)methylphosphonic diethyl ester (Racemic) Proc1->Int1 Proc2 Acidic Hydrolysis Int1->Proc2 Product 1-Amino-1-(2-thienyl)methyl- phosphonic acid (Racemic) Proc2->Product Proc3 Biocatalytic Resolution using Rhodotorula mucilaginosa Product->Proc3 Final (S)-1-Amino-1-(2-thienyl)methyl- phosphonic acid (Pure Enantiomer) Proc3->Final

Summary of the Synthetic Route [3]:

  • Synthesis of Racemate: The racemic 1-amino-1-(2-thienyl)methylphosphonic acid was synthesized via a three-step sequence:
    • Preparation of an imine from 2-thiophenecarboxaldehyde.
    • Nucleophilic addition of diethyl H-phosphonate to the imine.
    • Acidic hydrolysis of the resulting amino phosphonate diethyl ester.
  • Biocatalytic Resolution: The racemic phosphonate was then subjected to a biotransformation using the yeast Rhodotorula mucilaginosa. This process selectively consumed one enantiomer, yielding the pure (S)-enantiomer with a conversion degree of 50% in 24 hours on a laboratory scale. Scaling up using an immobilized biocatalyst in a flow reactor reduced the reaction time to just 4 hours.

Key Information for Researchers

  • Commercial Sourcing: this compound is readily available from major chemical suppliers (e.g., Sigma-Aldrich, TRC) as a standard solution, which is often more convenient and safer than preparing it from scratch [1].
  • Reactivity Profile: The 2-thienyl group is known to be more efficient than a phenyl group at delocalizing a positive charge, which can influence the reactivity and stability of molecules that incorporate it [4].
  • Handling Note: The commercial solution is highly flammable and pyrophoric. Always consult the Safety Data Sheet (SDS) and handle it in a certified fume hood with appropriate personal protective equipment (PPE) [1].

References

Comprehensive Application Notes & Protocols: Synthesis of Bis(2-thienyl)silanes via 2-Thienyllithium for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Significance

The development of bis(2-thienyl)silanes represents a significant advancement in organosilicon chemistry, particularly for medicinal chemistry applications where these compounds serve as versatile precursors to silanediols that function as effective bioisosteres for hydrated carbonyl groups. This substitution strategy has proven valuable in drug design, enabling the modulation of physicochemical properties and metabolic stability of therapeutic candidates. The 2-thienyl group demonstrates superior electronic properties compared to phenyl rings, with research confirming its enhanced efficiency in delocalizing adjacent positive charges, making it particularly valuable in designing electronic materials and pharmaceutical compounds with specific charge-transfer characteristics [1].

The strategic importance of 2-thienyl-containing compounds extends beyond medicinal chemistry to materials science, where these moieties contribute to the development of advanced materials with tailored electronic and optical properties. Recent investigations have revealed that oligothienyl silanes and germanes exhibit strong emission across a broad spectrum (378-563 nm) with quantum yields significantly higher than traditional bi- and terthiophenes, reaching up to 77% for specific silicon derivatives [2]. These characteristics make bis(2-thienyl)silanes valuable building blocks for developing materials with specific spectral properties and potential applications in organic electronics and sensing technologies.

Experimental Protocol

Materials & Equipment
2.1.1 Chemical Reagents
  • 2-Thienyllithium (1.0 M solution in THF/hexanes, CAS 2786-07-4) [3]
  • Dichlorodimethylsilane (purity ≥95%)
  • Anhydrous tetrahydrofuran (THF) with molecular sieves
  • Hexanes (anhydrous, for extraction)
  • Magnesium sulfate (anhydrous)
  • Argon or nitrogen gas (high purity, for inert atmosphere)
2.1.2 Laboratory Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL)
  • Reflux condenser with drying tube
  • Pressure-equalizing addition funnel (100 mL)
  • Magnetic stirrer with heating capability
  • Schlenk line or inert gas supply system
  • Ice-water bath and heating mantle
  • Chromatography equipment for purification (silica gel, columns)
  • Standard glassware (separatory funnel, beakers, flasks)
Step-by-Step Procedure
2.2.1 Reaction Setup and Addition
  • Apparatus Assembly: Set up a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser with drying tube (filled with desiccant), and pressure-equalizing addition funnel. Connect the system to an inert gas (argon/nitrogen) supply.

  • Atmosphere Control: Purge the system with inert gas for 15-20 minutes to ensure complete removal of oxygen and moisture. Maintain a slight positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Charge the addition funnel with 50 mmol of This compound solution (50 mL of 1.0 M solution in THF/hexanes) [3]. Add 25 mmol of dichlorodimethylsilane (2.95 mL, density ≈1.07 g/mL) directly to the reaction flask followed by 50 mL of anhydrous THF.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

  • Gradual Addition: Slowly add the this compound solution dropwise to the stirred dichlorodimethylsilane solution over 45-60 minutes. Control the addition rate to maintain the reaction temperature below 10°C.

2.2.2 Reaction Monitoring and Workup
  • Reaction Progression: After complete addition, remove the ice bath and allow the reaction to warm to room temperature gradually. Then heat the mixture to gentle reflux (65-70°C) for 4-6 hours with continuous stirring.

  • Reaction Monitoring: Monitor reaction completion by TLC (silica gel, hexane eluent) or GC-MS. The disappearance of dichlorodimethylsilane and appearance of less polar bis(2-thienyl)silane product should be observed.

  • Cooling and Quenching: Once the reaction is complete (as confirmed by TLC/GC-MS), cool the mixture to 0°C and carefully quench by adding 20 mL of saturated ammonium chloride solution dropwise with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with three 30 mL portions of hexanes. Combine the organic extracts and wash sequentially with 30 mL of water and 30 mL of brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

2.2.3 Purification and Characterization
  • Purification: Purify the crude product by flash chromatography on silica gel using hexanes as the initial eluent, gradually increasing polarity with dichloromethane (0-20% gradient) to isolate the desired bis(2-thienyl)silane.

  • Characterization: Characterize the purified product using the following techniques:

    • ¹H NMR (CDCl₃, 400 MHz)
    • ¹³C NMR (CDCl₃, 100 MHz)
    • ²⁹Si NMR (CDCl₃, 79 MHz)
    • GC-MS for purity assessment
    • IR spectroscopy for functional group identification

Results & Data

Spectral Characterization Data

Table 1: Characteristic NMR spectral data for bis(2-thienyl)dimethylsilane

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 0.45-0.55 s Si-CH₃
¹H 7.05-7.15 dd Thienyl H-4
¹H 7.20-7.30 dd Thienyl H-3
¹H 7.55-7.65 dd Thienyl H-5
¹³C -2.5 to -1.5 s Si-CH₃
¹³C 127.5-128.5 d Thienyl C-3
¹³C 130.5-131.5 d Thienyl C-4
¹³C 134.0-135.0 d Thienyl C-5
¹³C 145.5-146.5 s Thienyl C-2
²⁹Si -15 to -20 s Si central

Abbreviations: s = singlet, d = doublet, dd = doublet of doublets

Table 2: Physical properties and analytical data for selected bis(2-thienyl)silanes

Compound Yield (%) Appearance Molecular Formula MS (m/z) [M+] Rf Value
Bis(2-thienyl)dimethylsilane 65-75 Pale yellow oil C₁₀H₁₄SSi 210.06 0.65 (Hexanes)
Bis(2-thienyl)diphenylsilane 60-70 White solid C₂₀H₁₆S₂Si 348.06 0.55 (9:1 Hexanes:EtOAc)
Tetrakis(2-thienyl)silane 55-65 Off-white solid C₁₆H₁₂S₄Si 336.00 0.45 (Hexanes)
Synthetic Workflow

The following diagram illustrates the complete synthetic pathway for bis(2-thienyl)silanes and their subsequent applications:

G Start Start: Reaction Setup Step1 Step 1: Establish inert atmosphere (Purge with Argon/Nitrogen) Start->Step1 Step2 Step 2: Cool system to 0°C (Ice-water bath) Step1->Step2 Step3 Step 3: Add this compound to Dichlorodimethylsilane (Dropwise over 45-60 min) Step2->Step3 Step4 Step 4: Warm to room temperature then heat to reflux (4-6 hours) Step3->Step4 Step5 Step 5: Monitor reaction (TLC or GC-MS) Step4->Step5 Step6 Step 6: Cool and quench (Saturated NH₄Cl solution) Step5->Step6 Step7 Step 7: Extract product (Hexanes, 3×) Step6->Step7 Step8 Step 8: Dry and concentrate (Anhydrous MgSO₄, Rotary evaporation) Step7->Step8 Step9 Step 9: Purify product (Flash chromatography) Step8->Step9 Step10 Step 10: Characterize product (NMR, GC-MS, IR) Step9->Step10 App1 Medicinal Chemistry: Silanediol Precursors Step10->App1 Bioisostere Applications App2 Materials Science: Electronic Materials Step10->App2 Optical/Electronic Applications

Applications in Drug Development & Materials Science

Medicinal Chemistry Applications

Bis(2-thienyl)silanes serve as key intermediates for the preparation of silanediols, which have emerged as valuable bioisosteric replacements for hydrated carbonyl groups in drug design. This strategic substitution enables medicinal chemists to modulate the physicochemical properties of drug candidates, potentially enhancing metabolic stability, membrane permeability, and target affinity. The versatile precursor capability of bis(2-thienyl)silanes allows for their integration into multi-step synthetic routes, facilitating the development of structurally diverse compound libraries for structure-activity relationship studies [4].

The electronic properties of the 2-thienyl group contribute significantly to its utility in drug design. Research has demonstrated that the 2-thienyl group is more efficient than phenyl rings in delocalizing adjacent positive charges, as evidenced by studies on cyclopropenium cations where progressive substitution of phenyl by 2-thienyl resulted in increased stability and red-shifted absorption bands [1]. This electronic characteristic can be exploited to fine-tune the electronic distribution of drug molecules, potentially influencing their interaction with biological targets and improving pharmacological profiles.

Materials Science Applications

Bis(2-thienyl)silanes and their oligomeric counterparts exhibit remarkable optical and electronic properties that make them attractive for materials science applications. Recent studies on oligothienyl catenated silanes have revealed that these compounds display strong emission across the 378-563 nm range, with quantum yields significantly higher than traditional 2,2'-bi- and 2,2':5',5''-terthiophenes – reaching up to 77% for specific silicon derivatives [2]. This exceptional luminescence efficiency positions these materials as promising candidates for developing advanced optoelectronic devices, including OLEDs and chemical sensors.

The structural characterization of these compounds has provided insights into their material properties. X-ray diffraction analysis of terminal oligothienyl silanes such as Me₅Si₂Th₂Si₂Me₅ has revealed effective conjugation with flattening of both thienyl planes, facilitating enhanced π-electron delocalization along the molecular framework [2]. This structural arrangement contributes to the favorable electronic properties observed in these materials, including tailored HOMO-LUMO gaps and charge transport characteristics that can be optimized for specific electronic applications through systematic structural modifications.

Safety Considerations & Handling

Reactant Hazards and Precautions
  • This compound solutions are highly flammable and moisture-sensitive, reacting vigorously with water and air. They are typically supplied as 1.0 M solutions in THF/hexanes mixtures (flash point: -22°F / -30°C) and must be handled under strict inert atmosphere conditions using appropriate Schlenk techniques [3].

  • Dichlorodimethylsilane is a corrosive and moisture-sensitive compound that reacts violently with water, releasing hydrogen chloride gas. Handling should occur only in well-ventilated areas, preferably within a fume hood, with appropriate personal protective equipment including acid-resistant gloves, safety goggles, and a lab coat.

Operational Safety Protocol
  • Inert Atmosphere Maintenance: Ensure all glassware is thoroughly dried in an oven (≥120°C) and cooled under inert gas before use. Continuously maintain a positive pressure of argon or nitrogen throughout the reaction sequence.

  • Temperature Control: Strictly regulate addition rates and reaction temperatures to prevent exothermic runaway reactions. The initial addition of this compound must be performed at 0°C with controlled dropwise addition.

  • Emergency Preparedness: Have dry chemical fire extinguishers readily available due to the pyrophoric nature of organolithium reagents. Maintain a supply of neutralizing agents (sand, vermiculite) for spill control.

  • Waste Disposal: Quench all reactive residues (excess organolithium reagents) carefully with isopropanol followed by cautious addition of water before disposal according to institutional guidelines for hazardous waste.

Conclusion

The synthesis of bis(2-thienyl)silanes via this compound constitutes a robust and versatile method for preparing important organosilicon building blocks with significant applications across medicinal chemistry and materials science. The detailed protocol outlined in these Application Notes provides researchers with a reliable procedure that delivers consistent yields of high-purity products, characterized by comprehensive spectroscopic methods. The unique electronic properties of the 2-thienyl moiety, particularly its enhanced charge delocalization capability compared to phenyl groups, contribute to the value of these compounds in both bioisosteric replacement strategies and advanced materials development. As research continues to explore the potential of silicon-based therapeutics and thienyl-containing electronic materials, bis(2-thienyl)silanes remain pivotal intermediates that enable innovation in these cross-disciplinary fields.

References

Comprehensive Application Notes and Protocols: 2-Thienyllithium in Materials Science and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Properties

2-Thienyllithium is a highly reactive organolithium compound with the molecular formula C₄H₃LiS and molecular weight of 90.07-90.1 g/mol. This specialized chemical reagent is typically supplied as a 1.0 M solution in THF/hexanes mixtures, with a density of approximately 0.829 g/mL at 25°C. The compound is characterized by its pyrophoric nature and extreme sensitivity to both air and moisture, requiring specialized handling techniques and inert atmosphere conditions throughout experimental procedures. This compound possesses the CAS registry number 2786-07-4 and is commercially available from several chemical suppliers including Sigma-Aldrich (product #332747) and TRC (product #T430555), with current pricing approximately $121 for 100mL as of 2025 [1] [2].

The compound's molecular structure features a lithium atom bound directly to the 2-position of the thiophene ring, creating a highly polarized carbon-lithium bond that functions as a powerful nucleophile and base in synthetic transformations. This reactivity profile makes this compound particularly valuable in materials science applications where the introduction of thienyl groups can impart desirable electronic properties to organic molecules and polymers. The thiophene ring itself contributes to the electronic characteristics of resulting compounds through its aromatic heterocyclic system containing sulfur, which influences electron distribution and conjugation in extended molecular architectures [3] [4].

Table 1: Fundamental Properties of this compound

Property Specification Notes
CAS Number 2786-07-4 Unique chemical identifier
Molecular Formula C₄H₃LiS -
Molecular Weight 90.07-90.1 g/mol -
Typical Concentration 1.0 M in THF/hexanes Commercial standard
Density 0.829 g/mL at 25°C For 1.0 M solution
Flash Point -30°C (-22°F) Closed cup method
Storage Conditions Under inert atmosphere Protection from air/moisture essential

Materials Science Applications

Push-Pull Fluorophores and Chemosensors

The application of this compound in the design and synthesis of push-pull fluorophores represents one of its most significant contributions to materials science. Recent research demonstrates its effectiveness in BF₃-mediated C–H/C–Li coupling reactions with electron-deficient heteroaromatic systems such as 1,3,7-triazapyrene. This methodology enables the efficient preparation of mono- and bis-2-thienyl-substituted derivatives in respectable yields of 33% and 51% respectively. The resulting thienyl-functionalized azaaromatics exhibit promising photophysical properties with emission in the blue-green region (450-500 nm) and exceptionally high fluorescence quantum yields of up to 99% in methanol solutions [3].

These 2-thienyl-substituted triazapyrenes function as effective chemosensors for nitroaromatics through a turn-off fluorescence quenching mechanism. The bis-substituted derivative demonstrates particularly promising sensing capabilities with quenching constants approximately 10 times higher than its mono-substituted analog, making it suitable for detection of nitroaromatic compounds. Theoretical calculations using Density Functional Theory (DFT) confirm the presence of intramolecular charge transfer (ICT) effects in these systems, where the thienyl groups donate electron density to the electron-deficient triazapyrene core, creating the push-pull character that underpins their sensing capabilities. The photostability and solvatochromic behavior of these materials make them suitable for incorporation into various sensing platforms and optoelectronic devices [3].

Functionalized Biopolymers and Oligonucleotides

This compound serves as a key synthetic intermediate in the preparation of modified RNA oligonucleotides containing 2'-O-thiophenylmethyl modifications. This application leverages the reagent's nucleophilicity to introduce thiophenylmethyl groups at the C2'-O-position of ribonucleosides, which are subsequently incorporated into oligonucleotides using solid-phase phosphoramidite chemistry. The resulting modified biopolymers exhibit altered structural characteristics and thermal stability compared to their canonical counterparts, as characterized by circular dichroism (CD) spectroscopy and UV-vis spectrophotometry [5].

The incorporation of 2-thiophenylmethyl groups at the 2'-position of RNA nucleotides represents a strategic approach to modulate the structural dynamics and functional properties of these biologically relevant polymers. The modified phosphoramidites are compatible with standard automated oligonucleotide synthesis protocols, enabling the production of dodecamer sequences with single or multiple modifications at predetermined positions. Following synthesis, the oligonucleotides are cleaved from controlled-pore glass (CPG) supports and deprotected using standard conditions, typically involving methylamine/ammonia treatments followed by fluoride-mediated desilylation. Subsequent purification via denaturing polyacrylamide gel electrophoresis (20% denaturing PAGE) and reversed-phase chromatography (C18 columns) yields the desired modified oligonucleotides in quantities suitable for structural and functional studies [5].

Table 2: Materials Science Applications of this compound

Application Area Specific Use Key Outcomes References
Push-Pull Fluorophores BF₃-mediated coupling with 1,3,7-triazapyrene High fluorescence quantum yields (up to 99%); chemosensing for nitroaromatics [3]
Functionalized Biopolymers 2'-O-thiophenylmethyl modification of RNA Altered structural parameters; thermal stability modulation [5]
Organic Electronic Materials Introduction of thienyl groups into π-conjugated systems Enhanced charge transport properties; modified HOMO-LUMO levels [3] [4]

Experimental Protocols

BF₃-Mediated C–H/C–Li Coupling for Fluorophore Synthesis

The BF₃-mediated coupling reaction between 1,3,7-triazapyrene and this compound provides an efficient route to thienyl-substituted push-pull fluorophores. This protocol requires strict anhydrous conditions and an inert atmosphere throughout the procedure [3].

Materials and Equipment:

  • 1,3,7-Triazapyrene (1.0 equiv.)
  • This compound (1.0 M in THF/hexanes, 1.1-2.2 equiv.)
  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv.)
  • Anhydrous tetrahydrofuran (THF)
  • Argon or nitrogen atmosphere
  • Schlenk line or glovebox
  • Ice-water bath
  • Rotary evaporator
  • Chromatography silica gel

Procedure:

  • Begin by placing 1,3,7-triazapyrene (1.0 equiv.) in a dry Schlenk flask under inert atmosphere.
  • Add anhydrous THF (10 mL per 0.1 mmol substrate) and stir to dissolve.
  • Cool the reaction mixture to 0°C using an ice-water bath.
  • Add boron trifluoride diethyl etherate (1.2 equiv.) dropwise via syringe.
  • Stir the mixture at 0°C for 15 minutes.
  • Add this compound solution (1.1 equiv. for mono-substitution; 2.2 equiv. for bis-substitution) dropwise over 5 minutes.
  • Allow the reaction to warm slowly to room temperature and stir for 4-6 hours.
  • Monitor reaction completion by TLC or LC-MS.
  • Quench carefully with saturated aqueous ammonium chloride solution (10 mL per 100 mL reaction volume).
  • Extract with ethyl acetate (3 × 25 mL), combine organic layers, and dry over anhydrous sodium sulfate.
  • Concentrate under reduced pressure using a rotary evaporator.
  • Purify the crude product by flash column chromatography on silica gel using hexanes/ethyl acetate gradient elution.

Troubleshooting Tips:

  • If conversion is low, increase equivalence of BF₃ catalyst to 1.5 equiv.
  • For difficult separations, consider using gradient chromatography with 0-40% ethyl acetate in hexanes.
  • Characterize products using ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS.
  • For photophysical characterization, record UV-vis and fluorescence spectra in multiple solvents.
Synthesis of 2-Thiophenethiol via Lithiation-Sulfurization

This classic lithiation-sulfurization sequence demonstrates the fundamental utility of this compound in organosulfur chemistry, providing 2-thiophenethiol in 65-70% yield [6].

Reaction Setup:

  • 3-L three-necked flask equipped with mechanical stirrer
  • 600-mL dropping funnel
  • Dry nitrogen atmosphere
  • Acetone-dry ice cooling bath (-40°C to -70°C capability)

Materials:

  • Thiophene (53 mL, 0.67 mol)
  • n-Butyllithium (1.35 M in pentane, 490 mL, 0.662 mol)
  • Powdered sulfur (20.4 g, 0.638 g-atom)
  • Tetrahydrofuran (500 mL, distilled from LiAlH₄)
  • Diethyl ether (for extraction)
  • Sulfuric acid (4 N, for acidification)

Stepwise Protocol:

  • Charge the flask with THF (500 mL) and thiophene (0.67 mol) under nitrogen atmosphere.
  • Cool the mixture to -40°C using acetone-dry ice bath.
  • Add n-butyllithium solution (0.662 mol) dropwise via addition funnel over 5 minutes.
  • Maintain temperature between -30°C and -20°C for 1 hour to generate this compound.
  • Further cool the reaction mixture to -70°C.
  • Add powdered sulfur in one portion to the stirred mixture.
  • After 30 minutes, allow temperature to rise to -10°C.
  • Quench the yellow solution by pouring into rapidly stirred ice water (1 L).
  • Extract the pentane layer with three 100-mL portions of water.
  • Combine all aqueous layers, chill, and carefully acidify with 4 N sulfuric acid.
  • Immediately extract with three 200-mL portions of diethyl ether.
  • Wash combined ether extracts twice with water (100 mL portions).
  • Dry over anhydrous sodium sulfate.
  • Remove ether by rotary evaporation.
  • Purify the residual golden-brown oil by vacuum distillation, collecting fraction at 53-56°C (5 mm Hg).

Critical Notes:

  • Use freshly distilled, anhydrous THF to prevent premature quenching of this compound.
  • Determine n-butyllithium concentration immediately before use by titration.
  • Avoid delays in ether extraction after acidification to prevent yield reduction.
  • The distillation step is essential for obtaining pure product as a yellow oil.

The following diagram illustrates the workflow for the synthesis of 2-thiophenethiol via lithiation-sulfurization:

G Start Start Reaction Setup A Charge flask with THF and thiophene under N₂ Start->A B Cool to -40°C with acetone-dry ice bath A->B C Add n-BuLi dropwise over 5 minutes B->C D Maintain -30°C to -20°C for 1 hour C->D E Generate this compound D->E F Cool to -70°C E->F G Add powdered sulfur in one portion F->G H Stir for 30 minutes at -70°C G->H I Warm to -10°C H->I J Quench in ice water I->J K Acidify with H₂SO₄ J->K L Extract with diethyl ether K->L M Dry over Na₂SO₄ L->M N Remove ether by evaporation M->N O Purify by vacuum distillation N->O End 2-Thiophenethiol Product O->End

Safety and Handling Protocols

This compound presents significant handling challenges due to its pyrophoric nature and reactivity with air and moisture. The solution is classified under multiple hazard categories including Flamable Liquid Category 2, Skin Corrosion Category 1B, and Aquatic Chronic Hazard Category 2. The reagent reacts violently with water, releasing flammable gases upon contact. Proper personal protective equipment including eyeshields, faceshields, gloves, and type ABEK respirator filters are essential when handling this material [1] [2].

Storage and Transfer Techniques:

  • Maintain containers under an inert atmosphere (argon or nitrogen) at all times
  • Store at room temperature, protected from light and moisture
  • Use sealed, septum-capped bottles to prevent air exposure
  • Transfer via syringe or cannula techniques under positive inert gas pressure
  • Perform all manipulations in a certified fume hood with proper splash protection
  • Keep away from ignition sources and oxidizing materials

Emergency Procedures:

  • For skin contact: Immediately remove contaminated clothing and wash affected area with plenty of water for at least 15 minutes
  • For eye exposure: Rinse cautiously with water for several minutes, removing contact lenses if present
  • Small spills: Absorb with inert material (sand or vermiculite) and place in appropriate container for disposal
  • Large spills: Contain and eliminate ignition sources, evacuate area, and use specialized equipment for collection

First Aid Measures:

  • Inhalation: Remove to fresh air, administer oxygen if breathing is difficult
  • Ingestion: Do NOT induce vomiting, seek immediate medical attention
  • Medical personnel should be informed about the pyrophoric and reactive nature of the compound

Table 3: Hazard Classification and Safety Measures

Hazard Category Classification Precautionary Measures
Flammability Flam. Liq. 2 Keep away from ignition sources; use in well-ventilated areas
Water Reactivity WGK 3 Protect from moisture; use under inert atmosphere
Skin Toxicity Skin Corr. 1B Wear appropriate gloves (chemically resistant) and protective clothing
Inhalation Hazard Acute Tox. 4 Inhalation Use in fume hood with proper respiratory protection
Environmental Hazard Aquatic Chronic 2 Prevent release to environment; collect for appropriate disposal

Analytical Characterization Methods

Structural Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy provides critical structural information for compounds synthesized using this compound. Both ( ^1H ) and ( ^{13}C ) NMR are essential for confirming successful incorporation of thienyl groups and determining regioisomeric purity. For thienyl-substituted triazapyrenes, characteristic chemical shifts include aromatic protons in the region of 7.0-8.5 ppm, with distinct coupling patterns that confirm the substitution pattern. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are particularly valuable for establishing connectivity in complex heteroaromatic systems [7] [3].

X-ray Crystallography offers definitive structural evidence for novel compounds. Single crystals suitable for X-ray analysis can typically be obtained by slow evaporation or vapor diffusion methods. The combined approach of X-ray crystallographic analysis with NMR spectroscopic data provides comprehensive insights into both solid-state and solution structures of this compound derivatives, revealing potential conformational differences between these states. This methodology is particularly valuable for establishing the molecular geometry and intermolecular interactions that influence material properties [7].

Photophysical Characterization

UV-Visible Spectroscopy determines the absorption characteristics of thienyl-containing compounds, with particular focus on the position and intensity of π-π* transitions that indicate the extent of electronic conjugation. For push-pull fluorophores derived from this compound coupling reactions, measurements should be performed in solvents of varying polarity to assess intramolecular charge transfer character. Typical measurements range from 200-800 nm using quartz cuvettes with 1 cm path length [3].

Fluorescence Spectroscopy quantifies emission properties including emission maxima, Stokes shift, fluorescence quantum yields, and lifetime. Quantum yields are typically determined using appropriate standards (quinine sulfate for blue-emitting compounds, rhodamine 6G for green-emitting compounds). For thienyl-substituted triazapyrenes, emission in the 450-500 nm range with high quantum yields (up to 99% in methanol) has been reported. Fluorescence quenching studies with nitroaromatic analytes provide Stern-Volmer constants and detection limits for chemosensing applications [3].

Circular Dichroism (CD) Spectroscopy is particularly valuable for characterizing modified oligonucleotides containing 2'-O-thiophenylmethyl groups introduced via this compound chemistry. CD spectra in the 200-320 nm range reveal changes in nucleic acid secondary structure, while thermal denaturation profiles monitored at 270 nm provide melting temperatures (Tₘ) that reflect duplex stability. Typical measurements use oligonucleotide concentrations of 1-5 μM in appropriate buffer solutions, with temperature control from 5-95°C for melting experiments [5].

Conclusion and Future Perspectives

The versatile reactivity of This compound as a synthetic building block continues to enable advances in materials science, particularly in the development of functional organic materials with tailored electronic and photophysical properties. The nucleophilic character of this organolithium reagent, combined with the electron-rich nature of the resulting thienyl groups, makes it particularly valuable for creating extended π-conjugated systems with applications in organic electronics, sensing, and biotechnology. Future research directions will likely expand its utility in the synthesis of increasingly complex molecular architectures, including multifunctional materials that combine several property modalities within single molecular entities [3] [4].

Emerging applications in therapeutic development and targeted therapy represent another promising direction for this compound chemistry. As understanding of signaling transduction pathways grows, particularly in areas such as gastrointestinal cancers where targets like EGF/EGFR, VEGF/VEGFR, and HGF/c-MET play crucial roles, the ability to incorporate thienyl moieties into targeted therapeutic agents may provide advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. The integration of computational design methods with synthetic approaches using this compound will likely accelerate the discovery of new materials with optimized properties for specific applications [8] [9].

The continued development of analytical methodologies for characterizing this compound and its derivatives, including advanced NMR techniques, X-ray crystallography, and computational modeling, will provide deeper insights into structure-property relationships that guide material design. As synthetic protocols become more sophisticated and handling methods safer and more accessible, the application scope of this versatile reagent is expected to expand further, solidifying its position as a valuable tool in the materials science research arsenal [7] [3].

References

Technical Support Center: Handling Air-Sensitive 2-Thienyllithium

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Key Specifications

2-Thienyllithium is an organolithium reagent widely used as a building block in pharmaceutical and agrochemical research. It is extremely air- and moisture-sensitive, requiring specialized handling techniques under an inert atmosphere [1].

The table below summarizes its key physical and chemical properties for experimental planning:

Property Specification / Value
CAS Number 2786-07-4 [2]
Linear Formula C4H3LiS [2]
Molecular Weight 90.07 g/mol [2]
Typical Commercial Form Solution in THF/hexanes [3] [2]
Common Concentration 1.0 M [3]
Density 0.829 g/mL at 25 °C [3] [2]
Flash Point -30 °C (closed cup) [3] / -22 °F [2]
Hazard Codes F (Flammable), Xn (Harmful), N (Dangerous for the environment) [2]

Safe Handling and Standard Operating Procedures

Core Handling Principles
  • Inert Atmosphere: All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or glovebox [4] [1].
  • Appropriate Glassware: Use Schlenk flasks or three-necked flasks equipped with septa and connected to the inert gas source [1].
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including eyeshi elds, faceshields, gloves, and a respirator filter (type ABEK per EN14387) [3].
Workflow for Setting Up a Reaction

The following diagram outlines the critical steps for setting up a reaction using air-sensitive reagents like this compound:

G Start Start Reaction Setup Assemble Assemble clean, dry glassware (Schlenk or 3-neck flask) Start->Assemble Grease Lightly grease all joints Assemble->Grease AttachLine Attach flask to Schlenk line Grease->AttachLine Cycle Perform 3 Evacuate/Refill cycles AttachLine->Cycle AddSolid Add air-stable solids (if required) Cycle->AddSolid AddSolvent Add dry, degassed solvent AddSolid->AddSolvent AddReagent Add this compound reagent via syringe/cannula AddSolvent->AddReagent Proceed Proceed with reaction AddReagent->Proceed

Detailed Procedural Notes
  • Greasing Joints: Apply a thin, even layer of grease to ground-glass joints to ensure an airtight seal. Two opposite stripes on the male joint, followed by gentle rotation when connecting, is the recommended method. Excessive grease can contaminate the reaction [1].
  • Evacuate-Refill Cycle: This is critical for removing air and moisture. The flask is opened to vacuum to evacuate air, then refilled with inert gas. This process should be repeated at least three times to ensure a pure inert atmosphere [1].
  • Adding Liquid Reagents: Liquid reagents like this compound solution are best added using gas-tight syringes or cannula transfer under a positive flow of inert gas. Ensure the reagent bottle and receiving flask are at appropriate pressures to enable smooth transfer and prevent air from being drawn in.

Troubleshooting Guides & FAQs

Common Issues and Solutions
Problem Possible Cause Solution

| Low Yield of Product | Decomposition of reagent due to inadvertent exposure to air or moisture. | Check integrity of the inert atmosphere. Ensure all glassware is perfectly dry. Use freshly dried solvents. | | | Undue delay during work-up steps. | Proceed with work-up, especially extraction, promptly after reaction completion [4]. | | Unusual Reaction Color or Precipitate | Decomposition of this compound, forming impurities. | Use a fresh reagent bottle. Titrate the reagent solution to confirm its concentration and quality. | | Difficulty in Transferring Reagent | Improper pressure equilibration during cannula transfer. | Ensure a positive pressure of inert gas is applied to the source vessel. |

Frequently Asked Questions (FAQs)

Q1: How should I store this compound, and what is its shelf life? A1: The reagent should be stored tightly sealed under an inert atmosphere (e.g., in a Sure-Seal type bottle) at room temperature or as recommended by the supplier. Over time, it may decompose, evident from a color change or precipitate formation. For best results, use it promptly after opening and titrate the solution if long-term storage is suspected [5].

Q2: My commercial bottle of this compound has changed color. Is it still usable? A2: A color change (e.g., to a darker shade) often indicates the onset of decomposition. While it might still be active, its concentration is likely lower than stated. It is highly recommended to determine the exact concentration by titration (e.g., with a standardized alcohol) before use in critical experiments.

Q3: Can I prepare this compound in the lab instead of buying it? A3: Yes, it can be prepared by the lithiation of thiophene with n-butyllithium at low temperatures (-30°C to -20°C) in an inert solvent like tetrahydrofuran (THF), as described in literature procedures [4]. However, this requires handling highly reactive, pyrophoric n-butyllithium and meticulous air-free techniques, making commercial procurement more convenient for most users.

Q4: What is the best way to add an air-sensitive solid to a reaction that already contains this compound? A4: The most straightforward method is to dissolve the solid in a dry, degassed solvent in a separate flask under inert atmosphere and then transfer the solution to the main reaction vessel via cannula. Alternatively, a solid addition tube can be used. This specialized glassware is loaded with the solid in a glovebox and then attached to the reaction flask, allowing for controlled addition without exposing the system to air [1].

References

optimizing lithiation of thiophene

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions you might encounter:

  • Q: Why is 2-lithiothiophene a more common synthetic target than 3-lithiothiophene?

    • A: Due to the electron-rich nature of the thiophene ring, lithiation is directed by kinetics and occurs preferentially at the 2-position because it is sterically and electronically more favorable. The 2-position is more reactive than the 3-position towards electrophiles [1].
  • Q: Can thiophene be lithiated in the presence of other sensitive functional groups?

    • A: The high reactivity of organolithium reagents often requires protecting sensitive functional groups (like carbonyls) before lithiation. However, the development of one-pot sequences, such as the Suzuki-Lithiation-Formylation-Knoevenagel (SLiForK) and Suzuki-Lithiation-Borylation-Suzuki (SLiBS) protocols, allows for the lithiation and subsequent functionalization of thiophenes in a single reaction vessel, minimizing handling and improving compatibility with diverse structures [2].
  • Q: What is the impact of alkyl side-chain length on the properties of polythiophenes used in energy storage?

    • A: In the context of conductive polymer binders for lithium-ion batteries, side-chain length significantly affects performance. Research shows that longer alkyl chains (e.g., in poly[3-(potassium-6-hexanoate)thiophene-2,5-diyl] or P3KHT) lead to superior capacity retention and reduced charge-transfer resistance after 300 cycles compared to polymers with shorter chains. The longer chain facilitates more stable bonding to active materials and improves ion transport [3].

Lithiation Methods & Applications

The table below summarizes key lithiation and functionalization strategies for thiophene.

Method/Compound Key Reagent/Conditions Primary Application/Outcome Key Considerations
Classical 2-Lithiation [1] n-Butyllithium (n-BuLi) Generation of 2-thienyllithium for nucleophilic attack on electrophiles. Requires anhydrous conditions and low temperatures; highly reactive.
SLiForK Sequence [2] Suzuki coupling → Lithiation → Formylation → Knoevenagel One-pot synthesis of functionalized thiophene dyes for applications like DSSCs. Modular and efficient route to complex, unsymmetrically substituted thiophenes.
SLiBS Sequence [2] Suzuki coupling → Lithiation → Borylation → Suzuki coupling Diversified synthesis of bi- and terthiophenes for molecular electronics. Enables the creation of a library of structures from simple building blocks.
Polymer Synthesis [3] Electrochemical or oxidative polymerization of pre-functionalized monomers. Production of conductive polymers (e.g., P3KBT, P3KHT) for Li-ion battery anodes. Side-chain chemistry (e.g., carboxylate group, alkyl length) is crucial for ionic conductivity and binding.

Detailed Experimental Protocols

Protocol 1: Classical Synthesis of this compound and Derivatives [1]

  • Setup: Conduct all operations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk-line or glovebox techniques. Use anhydrous solvents.
  • Reaction: Add a solution of n-butyllithium (e.g., 1.1 equiv in hexanes) dropwise to a stirred solution of thiophene (1.0 equiv) in dry tetrahydrofuran (THF) or diethyl ether at -78°C.
  • Stirring: Maintain the reaction mixture at -78°C for 1-2 hours or until completion is monitored by TLC or GC-MS.
  • Quenching & Derivitization: The resulting this compound can be quenched with:
    • Electrophiles: Add the desired electrophile (e.g., DMF for formylation, alkyl halides, trimethylborate for a boronic ester) directly to the cold reaction mixture.
    • Work-up: After quenching, allow the reaction to warm to room temperature. Pour into water, extract with an organic solvent (e.g., ethyl acetate or diethyl ether), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.
    • Purification: Purify the crude product by techniques such as flash chromatography or recrystallization.

Protocol 2: General Suzuki-Lithiation One-Pot Workflow [2] This outlines the general strategy for sequences like SLiForK and SLiBS.

  • Initial Suzuki Coupling: Perform a palladium-catalyzed Suzuki-Miyaura cross-coupling on a halogenated thiophene (e.g., 2-bromothiophene) to install the first substituent.
  • Direct Lithiation: Without isolating the intermediate, cool the reaction mixture and add n-BuLi to lithiate the thiophene ring at the remaining most favorable position (typically C5 if C2 was brominated).
  • Second Functionalization: The lithiated intermediate is trapped in situ:
    • For SLiForK: Quench with DMF to form an aldehyde, which then undergoes a Knoevenagel condensation with an active methylene compound.
    • For SLiBS: Quench with a borate ester (e.g., B(OR)₃) to form a boronic acid/ester, which immediately undergoes a second Suzuki coupling with another aryl halide.
  • Work-up and Purification: After the one-pot sequence is complete, perform a standard aqueous work-up and purify the final product via chromatography.

Troubleshooting Lithiation Experiments

The following workflow can help diagnose and resolve common issues. The diagram is generated using DOT language with high-contrast colors for clarity.

Start Low Yield/No Reaction Step1 Check Inert Atmosphere and Reagents Start->Step1 Step2 Verify Lithiation Temperature Start->Step2 Step3 Confirm Electrophile Reactivity Start->Step3 Step4 Analyze Product Stability Start->Step4 Fix1 Dry glassware and solvents. Titrate BuLi to confirm activity. Step1->Fix1 Fix2 Maintain temp at -78°C. Use cooling bath, not freezer. Step2->Fix2 Fix3 Use fresh, potent electrophiles. Ensure no proton sources. Step3->Fix3 Fix4 Check for conjugate addition with α,β-unsaturated carbonyls. Step4->Fix4

Supporting Rationale for Troubleshooting:

  • Inert Atmosphere & Reagents: Organolithium reagents are highly pyrophoric and react violently with water and oxygen. Moisture will quench the lithiating agent, leading to no reaction [1].
  • Lithiation Temperature: Higher temperatures can lead to ring-opening polymerization of thiophene or decomposition of the organolithium intermediate, generating side products [1].
  • Electrophile Reactivity: The thienyl anion is a strong nucleophile but requires a sufficiently reactive electrophile. Low-yielding quenches can occur if the electrophile is sterically hindered, degraded, or of poor quality.
  • Product Stability: Some functionalized thiophenes, particularly those with electron-withdrawing groups, might be sensitive to the strongly basic conditions or prone to polymerization or further reaction if not handled correctly post-synthesis.

Key Technical Insights for Support Staff

  • Structural Integrity: FT-IR studies on polythiophene-based electrodes show that stable bonds form between the carboxylate groups on the polymer side chains and metal oxide surfaces (e.g., Fe₃O₄). This interaction is crucial for maintaining structural integrity during lithium-ion cycling and is a key reason for their effectiveness as binders [3].
  • Safety First: Always emphasize that working with organolithium reagents requires rigorous safety protocols, including proper personal protective equipment (PPE) and safe handling procedures for pyrophoric and moisture-sensitive materials.

References

controlling selectivity in 2-Thienyllithium reactions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting 2-Thienyllithium Reactivity

The high reactivity of this compound can lead to several competing side reactions. The following table summarizes the main issues and their solutions.

Problematic Issue Underlying Cause & Competing Reactions Recommended Solutions & Control Strategies

| Halogen Dance Rearrangement [1] | Cause: Anionic rearrangement post-lithiation. Reaction: Relocation of lithium to a thermodynamically favored ring position, yielding an undesired regioisomer. | • Use flow microreactors for ultrafast (< 2 sec) trapping [1]. • Lower reaction temperature (-78 °C) [1]. | | Homocoupling & Reduced Yields [2] | Cause: Oxidative coupling of this compound molecules. | • Ensure an inert atmosphere (e.g., argon, nitrogen) [2] [3]. • Use freshly distilled, anhydrous solvents [3]. | | Low Selectivity vs. Other Electrophiles [2] | Cause: Extreme nucleophilicity and fast, uncontrolled reaction kinetics. | • Use slow addition via syringe pump [2]. • Employ lower temperatures (e.g., -78 °C) [2]. • Leverage chelation effects with designed ligands (e.g., PMDETA) [4]. | | Decomposition & Low Yield | Cause: Reaction with moisture, oxygen, or solvent [3]. | • Strict exclusion of air/moisture (Schlenk line, glovebox) [2]. • Avoid protic solvents [3]. |

Detailed Experimental Protocols

Here are detailed methods for two advanced techniques mentioned in the troubleshooting guide.

Flow Microreactor for Halogen Dance Control

This protocol is adapted from research on trapping transient (4,5-dibromo-2-thienyl)lithium [1].

  • Objective: To selectively trap a this compound intermediate that is prone to halogen dance rearrangement.
  • Materials:
    • Substrate: 2,3-Dibromothiophene.
    • Base: Lithium diisopropylamide (LDA) solution.
    • Electrophile: Benzaldehyde (or other carbonyl compounds).
    • Solvents: Anhydrous Tetrahydrofuran (THF).
    • Equipment: Flow microreactor system with two T-mixers and temperature control.
  • Procedure:
    • Solution Preparation: Prepare separate solutions of 2,3-dibromothiophene in THF and LDA in THF.
    • Reactant Mixing (1st Mixer): Pump the two solutions and merge them at a T-mixer maintained at -78 °C. The lithiation occurs instantly.
    • Reaction Quenching (2nd Mixer): After a very short residence time (1.6 seconds), merge the stream containing the nascent this compound species with a solution of benzaldehyde in THF.
    • Work-up: Collect the outlet stream and allow it to warm to room temperature. Quench with a saturated aqueous ammonium chloride solution. Extract with ethyl acetate, dry the organic layer (e.g., over MgSO₄), and concentrate under reduced pressure.
    • Purification: Purify the crude product via flash chromatography to isolate the adduct.
Solvent-Free Cross-Coupling for Suppressing Homocoupling

This protocol is based on a highly selective, scalable Pd-catalyzed cross-coupling method [2].

  • Objective: To achieve direct cross-coupling of this compound with aryl halides without homocoupling side products.
  • Materials:
    • Organolithium: this compound solution.
    • Coupling Partner: Aryl or heteroaryl bromide.
    • Catalyst: Commercially available Pd-PEPPSI-IPr or Pd[P(ᵗBu)₃]₂.
    • Equipment: Schlenk line or glovebox for inert atmosphere handling.
  • Procedure:
    • Setup: In an inert atmosphere glovebox, add the organic halide and the Pd catalyst to a dry reaction vessel.
    • Reaction Initiation: Add the neat this compound solution (without prior dilution in additional solvent) directly to the mixture at room temperature.
    • Monitoring: Stir the reaction. The coupling is typically complete within 10 minutes.
    • Work-up: Carefully quench the reaction with water or a mild alcoholic solvent. Extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
    • Purification: Purify the product via flash chromatography or distillation.

Workflow & Reaction Pathway Diagrams

The following diagrams visualize the key concepts and procedures to aid in understanding.

Competing Pathways in this compound Reactions

Microreactor Workflow for Halogen Dance Suppression

G A Solution A Dibromothiophene in THF M1 T-Mixer 1 A->M1 B Solution B LDA in THF B->M1 C Solution C Electrophile in THF M2 T-Mixer 2 C->M2 D Lithiation (-78°C) M1->D E Trapping (-78°C) M2->E D->M2 Unstable Intermediate F Product Outlet E->F L1 ~1.6 Seconds L1->D L2 Instant L2->M2

References

storage conditions for 2-Thienyllithium solutions

Author: Smolecule Technical Support Team. Date: February 2026

Technical Specifications and Safe Handling

The table below summarizes key physical property and safety data for a commercially available 2-Thienyllithium solution.

Property Specification
Chemical Name This compound [1]
CAS Number 2786-07-4 [1]
Common Form Solution (1.0 M in tetrahydrofuran/hexanes) [2]
Density 0.829 g/mL at 25 °C [2]
Flash Point -30 °C (-22 °F) (closed cup) [2]
Hazard Statements H225-H319-H335-H351, among others [1] [2]

Critical Storage and Handling Procedures

Proper handling of this compound is essential due to its multiple hazard classifications. The following workflow outlines the key procedures for its safe storage and use.

Start Start: Handle this compound Step1 Work Under Inert Atmosphere (Dry Nitrogen or Argon) Start->Step1 Step2 Use Personal Protective Equipment (PPE) - Faceshields - Gloves - Respirator Filter Step1->Step2 Step3 Store in Sealed Container Away from Ignition Sources Step2->Step3 Step4 Keep Container Tightly Closed and Protected from Physical Damage Step3->Step4 Step5 Prevent Contact with Water (Avoid Flammable Gas Release) Step4->Step5 End Safe Experimental Use Step5->End

Key Rationale and Elaboration:

  • Inert Atmosphere: The synthesis procedure for 2-thiophenethiol, which uses this compound as an intermediate, is performed in a flask filled with dry nitrogen [3]. This prevents the reagent from decomposing upon contact with air or moisture.
  • Personal Protective Equipment (PPE): The supplier Sigma-Aldrich recommends using eyes shields, face shields, gloves, and a type ABEK respirator filter for handling this compound [2].
  • Storage and Physical Handling: The solution is classified as a flammable liquid (Flam. Liq. 2) and a water-reactive substance (UN 3399) [1] [2]. This mandates storage in a cool, well-ventilated area away from any ignition sources and strict avoidance of water contact. The container must be tightly sealed and protected from damage to prevent leaks [1] [2].

FAQs and Troubleshooting

Q1: What are the most critical hazards to be aware of? This solution poses multiple severe hazards. It is highly flammable, a fire and explosion hazard, and corrosive to the skin, causing severe burns [1] [2]. It is also toxic if inhaled or swallowed and toxic to aquatic life [2].

Q2: My solution has changed color. Is it still usable? Organolithium solutions can degrade over time, and a color change may indicate a loss of potency. A related organometallic compound, Lithium 2-thienylcyanocuprate Solution, is noted to appear as a yellow, red, green, or brown liquid [4]. This suggests some color variation might be expected, but for this compound, any significant deviation from the supplier's description should be treated with caution. It is best to test the reagent activity on a small scale before using it in a critical reaction.

Q3: What should I do if I suspect the reagent has been exposed to air or moisture? Do not use it. Exposure to air or moisture likely deactivates the reagent. Using it would lead to failed or low-yielding reactions, as the preparation of 2-thiophenethiol is highly sensitive and requires an inert atmosphere throughout [3]. Safely dispose of the compromised material according to your institution's hazardous waste protocols.

Q4: Where can I find a synthetic procedure that uses this reagent? A classic procedure can be found in Organic Syntheses for the preparation of 2-Thiophenethiol [3]. This document details the lithiation of thiophene with n-butyllithium to generate this compound in situ, followed by reaction with sulfur.

References

safe workup of 2-Thienyllithium reactions

Author: Smolecule Technical Support Team. Date: February 2026

2-Thienyllithium: Properties & Hazards

This compound is an organolithium reagent that is highly reactive and requires careful handling. The table below summarizes its key identifiers and hazards. [1] [2] [3]

Property Specification
CAS Number 2786-07-4 [1] [3] [4]
Molecular Formula C4H3LiS [1] [3]
Common Form 1.0 M solution in THF/hexanes [1] [2]
Density ~0.829 g/mL at 25 °C [1] [2] [3]
Flash Point ~-30 °C (closed cup) [1] [2] [3]
Hazard Statement(s)
Flammability H225: Highly flammable liquid and vapour. [1] [3]
Water Reactivity Reacts violently with water; UN 3399 (4.3/PG 2). [1] [3]
Corrosivity H314: Causes severe skin burns and eye damage. [1] [3]
Health Hazards H302+H332: Harmful if swallowed or inhaled. May cause damage to organs (H371) and respiratory irritation (H335). [1] [3]
Environmental Hazard H411: Toxic to aquatic life with long-lasting effects. [1] [3]

Safe Handling & Quenching Protocol

The following workflow outlines the critical steps for the safe handling and quenching of this compound, based on general organolithium safety principles and a referenced synthetic procedure. [5]

Start Start Workup Cool Cool Reaction Mixture (Maintain below -10°C) Start->Cool AddQuench Slowly Add Quenching Solution (e.g., to aqueous sulfite) Cool->AddQuench Stir Stir Diligently (Allow to warm to room temp.) AddQuench->Stir Extract Extract Product (Use organic solvent) Stir->Extract End Workup Complete Extract->End

Prerequisites: Personal Protective Equipment (PPE) and Environment
  • PPE: Always wear appropriate PPE, including eyes shields, face shields, gloves, and a lab coat. Use a type ABEK respirator filter if there is a risk of inhalation. [2] [3]
  • Environment: Work in a well-ventilated fume hood. Keep the reagent away from heat, sparks, and open flames. Ensure a dry, inert atmosphere (e.g., under nitrogen or argon) during transfers and reactions. [5]
Step-by-Step Quenching Procedure

This general guide is adapted from a published synthesis for 2-thiophenethiol which involves quenching this compound with an aqueous solution. [5]

  • Cooling: Upon completion of the reaction, ensure the reaction vessel is cooled to a low temperature (e.g., -70°C). [5]
  • Quenching: Carefully pour the cold reaction mixture into a rapidly stirred vessel containing an excess of ice-cold water or a dilute aqueous solution (e.g., sulfuric acid). [5]
    • Note: The quenching of the reagent into water is designed to destroy any unreacted this compound and dissolve the resulting lithium thiolate. [5]
  • Warming and Workup: Allow the mixture to warm up. Then, acidify the aqueous phase (if necessary) and promptly extract the product with a suitable organic solvent (e.g., diethyl ether). Delays in extraction can lead to reduced yields. [5]

Frequently Asked Questions & Troubleshooting

Question Answer & Guidance
What is the solution structure? In ethereal solvents like THF, this compound can form aggregates (e.g., dimers or tetramers), and its structure can be influenced by chelating additives. [6] [7]
Why is my yield low after workup? Low yields can result from incomplete reaction, quenching at too high a temperature, or delays in product extraction after aqueous workup, leading to product decomposition. [5]
How should I store this reagent? Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like water. The container should be clearly labeled. [3]

A Key Consideration for Your Research

The available search results lack highly specific details on troubleshooting every possible workup issue. For complex problems, consulting the full-text original research articles cited in the search results, particularly [6] and [5], will provide deeper, experimentally-verified insights.

References

managing reactivity of 2-Thienyllithium with electrophiles

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties & Safety

What is 2-Thienyllithium? this compound is an organolithium reagent, typically generated and used in solution. It is highly reactive and must be handled with the same precautions as other pyrophoric and air-sensitive reagents [1].

Essential Safety Protocols for Organolithium Reagents While the search results do not contain a safety data sheet specifically for this compound, the rules for handling t-Butyllithium (t-BuLi) are directly applicable due to similar hazards [2]. Adherence to these rules is critical:

  • Understand the Hazards: Recognize that this compound is pyrophoric (can ignite spontaneously in air) and reacts violently with water and moisture [2].
  • Work in an Inert Atmosphere: All manipulations must be performed in a controlled atmosphere, such as inside a glove box or under a dry nitrogen or argon atmosphere using standard Schlenk techniques [2] [3].
  • Use Proper Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield [2].
  • Ensure Proper Ventilation: Perform all work in a fume hood to protect against fumes and flammable gases [2].
  • Practice Safe Handling and Dispensing: Use air-tight syringes or cannulas to prevent air exposure during transfer. Work slowly and carefully to avoid spills [2].
  • Keep Emergency Supplies Accessible: Have a Class D fire extinguisher (for metal fires) and materials like calcium carbonate or dry sand readily available to smother small fires [2].
  • Proper Disposal of Waste: Quench residual reagent in a controlled manner by adding it slowly to an appropriate quenching agent (e.g., isopropanol) under an inert atmosphere [2].

Experimental Protocols & Methodologies

Standard Protocol: Generation of this compound and Reaction with Electrophiles

The following procedure, adapted from a synthesis of 2-thiophenethiol, details the generation of this compound from thiophene and its subsequent reaction with an electrophile (in this case, sulfur) [3].

  • Setup: A 3-L three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The apparatus is flushed with dry nitrogen [3].
  • Reagents:
    • Solvent: Anhydrous Tetrahydrofuran (THF), distilled from lithium aluminum hydride [3].
    • Substrate: Thiophene [3].
    • Base: n-Butyllithium (n-BuLi) in pentane [3].
  • Procedure:
    • Charge the flask with THF and thiophene.
    • Cool the mixture to -40 °C with an acetone-dry ice bath.
    • Add the n-BuLi solution dropwise via the dropping funnel over 5 minutes, maintaining the temperature between -30 °C and -20 °C.
    • Stir the reaction mixture at this temperature for 1 hour to generate this compound.
    • Cool the resulting mixture further to -70 °C.
    • Add your desired electrophile (e.g., aldehyde, ketone, halogen) in one portion or as a solution.
    • After 30 minutes, allow the reaction to warm to -10 °C.
    • Quench the reaction by carefully pouring it into rapidly stirred ice water [3].

Advanced Method: Solvent-Free Cross-Coupling

A modern, greener approach involves a palladium-catalyzed cross-coupling between organolithium reagents and organic halides without additional solvents [4]. This method is fast (10 minutes) and minimizes waste.

  • Catalyst Systems:
    • For Csp2–Csp2 coupling (e.g., with aryllithiums): Use Pd-PEPPSI-IPr (0.1 - 1.5 mol%) [4].
    • For Csp3–Csp2 coupling (e.g., with n-BuLi): Use Pd[P(^tBu)3]2 (0.1 - 1.5 mol%) [4].
  • Procedure:
    • Mix the organic halide and the palladium catalyst neat (without solvent) at room temperature.
    • Add the organolithium reagent (without prior dilution) in one portion.
    • Stir the mixture vigorously for 10 minutes.
    • Quench the reaction and work up as usual [4].

The table below summarizes the key variables for these two primary methods.

Parameter Standard Lithiation/Electrophilic Trapping [3] Solvent-Free Pd-Catalyzed Cross-Coupling [4]
Typical Scale 0.67 mol Up to 120 mmol
Temperature -70 °C to -20 °C Room Temperature
Time ~1.5 hours 10 minutes
Key Advantage Reliable, classical method for a wide range of electrophiles. Fast, scalable, minimal waste (E-factor as low as 1).

Troubleshooting FAQs

FAQ 1: My reaction with this compound gives low yields or no desired product. What could be wrong?

  • Cause A: Inefficient Lithiation.
    • Solution: Ensure your solvent and glassware are scrupulously dry. Confirm the concentration and quality of your base (n-BuLi) by titration immediately before use [3]. Maintain the recommended low temperature during the lithiation step to prevent side reactions.
  • Cause B: Decomposition of the Reagent.
    • Solution: The reagent is highly reactive and can decompose if exposed to air or moisture. Strictly exclude atmosphere during both preparation and reaction. Using a flow microreactor can provide excellent control for exceptionally unstable lithiated species [5].
  • Cause C: Competing Side Reactions.
    • Solution: A common issue in thiophene chemistry is the "halogen dance" rearrangement, which can occur if your starting material contains halogen atoms [5]. Using very fast trapping in a flow microreactor can selectively capture the desired isomer before rearrangement occurs [5].

FAQ 2: How can I prevent the "halogen dance" rearrangement in my substituted thiophene substrates?

The "halogen dance" is a specific and common side reaction in thienyllithium chemistry. The workflow below outlines a strategy to manage this reactivity.

G Start Start: Halogen-Substituted Thiophene A Traditional Batch Method (Slow Addition, Low Temp) Start->A C Solution: Flow Microreactor Method Start->C B Problem: Halogen Dance Rearrangement (Unwanted Isomers) A->B D Generate unstable thienyllithium species C->D E Immediately mix with electrophile (e.g., aldehyde) D->E F Outcome: Selective trapping of desired isomer E->F

FAQ 3: Are there alternatives to using the highly reactive this compound directly?

Yes, you can use a higher-order cuprate derivative. For example, Lithium 2-thienylcyanocuprate is a commercially available, more stabilized reagent that can be used for conjugate additions and other transformations [1]. This can offer better control and reduced side reactivity in certain cases.

References

reducing lithium-halogen exchange side reactions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Why is temperature so critical? Low temperatures (often below -100°C) are required to suppress side reactions. The organolithium intermediate (e.g., aryllithium) is highly reactive and unstable. At higher temperatures, it can rapidly decompose or react with other functional groups in the molecule, such as nitriles, leading to low yields [1] [2].
  • What is the correct order of addition? For substrates with sensitive functional groups, the established best practice is to add your aryl halide substrate to the pre-formed organolithium reagent (e.g., n-BuLi) [1]. This method, known as the "inverse addition" technique, prevents a high local concentration of the organolithium reagent from building up in the presence of the unreacted substrate, thereby minimizing attacks on sensitive sites.
  • How many equivalents of organolithium should I use? In an ideal reaction, only 1 equivalent is needed for the exchange. However, in practice, 1.1 to 1.2 equivalents are often used to ensure completeness [1]. If the by-product (e.g., BuBr) can decompose to form acidic species that quench the reagent, a second equivalent may be consumed, making 2 equivalents necessary. This should be determined experimentally for your specific system [1].
  • Why is my starting material not reacting? The most common culprits are degraded organolithium reagents or wet solvents/subsrates [1]. Organolithium solutions degrade over time and upon exposure to air/moisture. Always use fresh, titrated reagents and rigorously anhydrous conditions, confirmed by methods like Karl Fischer titration [2].

Troubleshooting Guide

Use the table below to diagnose and resolve common experimental problems.

Observation / Problem Possible Causes Recommended Solutions & Verification Methods

| Low Yield / Unreacted Starting Material | 1. BuLi degraded or concentration incorrect. 2. Temperature too low, slowing exchange. 3. Moisture in solvent or apparatus. | 1. Use fresh, titrated BuLi [1]. 2. Ensure temperature is strictly maintained per protocol (e.g., -110°C to -100°C) [1]. 3. Confirm anhydrous conditions: distill solvents, use argon atmosphere [1]. | | Multiple Side Products | 1. Temperature too high. 2. Incorrect stoichiometry (excess BuLi). 3. Sensitive functional groups present. | 1. Strictly maintain cryogenic conditions; use EtOH/LN₂ slush bath [1]. 2. Optimize equivalents of BuLi (start with 1.1 eq) [1]. 3. Quench reaction aliquot and analyze by NMR/HPLC to identify byproducts [1]. | | Inconsistent Results Between Attempts | 1. Poor temperature control. 2. Variable mixing efficiency. 3. Slight variations in reagent addition rate. | 1. Use a calibrated thermometer and well-insulated bath. 2. Consider adopting flow chemistry for superior control [2]. |

Experimental Protocol: Low-Temperature Lithiation of Aryl Bromide

This is a generalized procedure for handling a sensitive lithiation, based on a successfully optimized reaction [1].

1. Reaction Setup

  • Apparatus: Assemble a round-bottom flask equipped with a magnetic stir bar, temperature probe (calibrated for low T), and an argon inlet/outlet.
  • Atmosphere: Ensure the system is under an inert atmosphere (Argon). Purge the apparatus with argon before introducing solvents.
  • Cooling Bath: Prepare a slush bath capable of maintaining -116°C to -110°C (e.g., Ethanol/Liquid Nitrogen) [1].

2. Reagent Preparation

  • n-BuLi Solution: Use a fresh, titrated bottle of n-BuLi (e.g., 1.6M in hexanes).
  • Aryl Halide Solution: Dissolve the aryl bromide in anhydrous THF (freshly distilled from sodium/benzophenone ketyl). Ensure the solution is moisture-free.
  • Electrophile Solution: Prepare a separate solution of your electrophile (e.g., PCl₃) in anhydrous THF.

3. Reaction Procedure

  • Step 1: Charge the reaction flask with anhydrous THF and cool it to the target temperature (-116°C).
  • Step 2: Add the calculated volume of n-BuLi solution to the flask.
  • Step 3 (Critical Step - Inverse Addition): Quickly add the solution of aryl bromide to the stirred, cooled n-BuLi solution. Maintain the temperature strictly below -100°C.
  • Step 4: Immediately after the addition is complete, begin the slow addition of the electrophile solution.
  • Step 5: Allow the reaction mixture to stir for a defined period (e.g., 1 hour) at the ultra-low temperature.

4. Work-up & Analysis

  • Quench the reaction by carefully adding a cold, wet solvent (e.g., saturated NH₄Cl solution).
  • Warm the mixture to room temperature and extract with an organic solvent (e.g., diethyl ether or CH₂Cl₂).
  • For diagnostic purposes, take a small aliquot of the reaction mixture before adding the electrophile and quench it. Analyze this sample by NMR to confirm the consumption of starting material and formation of the lithiated intermediate [1].

Advanced Optimization: Flow Chemistry & Machine Learning

For particularly challenging or scale-up processes, moving from traditional batch to continuous flow chemistry can dramatically improve outcomes [2].

Start Start Optimization LHS Latin Hypercube Sampling (LHS) Start->LHS GP_Model Build Gaussian Process (GP) Surrogate Models LHS->GP_Model TS Thompson Sampling from GP Models GP_Model->TS NSGA NSGA-II Genetic Algorithm Finds Pareto Front TS->NSGA Experiment Run Suggested Experiment NSGA->Experiment Analyze Analyze Yield & Impurity Experiment->Analyze Hypervolume Hypervolume Improved? Analyze->Hypervolume Hypervolume->GP_Model No, add data End Optimal Conditions Found Hypervolume->End Yes, for 10 cycles

  • Superior Control: Flow reactors offer excellent heat transfer and mixing, preventing hot spots and enabling reactions at milder temperatures than in batch [2].
  • Handling Unstable Intermediates: Precise control over residence time (down to milliseconds) allows you to generate and react the aryllithium species before it decomposes [2].
  • Machine Learning Optimization: As demonstrated in recent research, Bayesian optimization algorithms (like TSEMO) can efficiently navigate multiple parameters (temperature, residence time, stoichiometry) to find the best compromise between conflicting objectives, such as high yield and low impurity [2].

References

Troubleshooting Chemoselectivity: Key Challenges & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The high reactivity of 2-thienyllithium can lead to undesired side reactions. The table below summarizes the main challenges and their solutions.

Challenge Root Cause Proven Solution Key Parameters & Notes

| Competing Homocoupling & Dehalogenation [1] | Uncontrolled, fast reaction of RLi with the aryl halide starting material or catalyst. | Use a tailored Palladium catalyst system [1]. | - For (Hetero)aryl bromides: Pd-PEPPSI-IPr (1.5-2 mol%), solvent-free, 10 min, RT [1].

  • For Alkyl bromides: Pd[P(^tBu)3]2 (as low as 0.1 mol%), solvent-free, 10 min, RT [1]. | | Halogen Dance Rearrangement [2] [3] | Deprotonation at a position adjacent to the lithium, leading to isomerization. | Control temperature and lithium amide base [2]. | - Use LiDA (Lithium Dicyclohexylamide) at RT for 5h for >95% conversion to desired isomer [2].
  • Use a flow microreactor for trapping transient lithiated species (1.6s at -78°C) [3]. | | General Side Reactions (e.g., proton transfer, nucleophilic attack on solvent) [4] [5] | High basicity and nucleophilicity of the reagent. | Control reaction kinetics and use complexing ligands [1] [4]. | - Solvent-free conditions prevent solvent attack and improve catalyst control [1].
  • Additives like TMEDA can modify the structure and reactivity of the organolithium species [4]. |

Detailed Experimental Protocols

Protocol 1: Solvent-Free, Pd-Catalyzed Cross-Coupling for C-C Bond Formation

This modern method bypasses many traditional challenges and is highly scalable [1].

  • Setup: In an inert atmosphere, mix the organic halide (e.g., 4-methoxybromobenzene) and the palladium catalyst (e.g., Pd-PEPPSI-IPr for aryl halides) in a reaction vessel without any additional solvent.
  • Addition: Add the commercially available this compound solution (without prior dilution) directly to the neat mixture.
  • Reaction: Stir the mixture vigorously at room temperature for 10 minutes. The reaction is exceptionally fast.
  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product using a standard organic solvent like ethyl acetate or diethyl ether.
  • Isolation: Purify the crude product via flash chromatography or recrystallization.
Protocol 2: Managing Halogen Dance for Monomer Synthesis

This protocol is crucial for synthesizing specific, regioisomerically pure thiophene monomers for polymer synthesis [2].

  • Deprotonation: Add 2,5-dibromo-3-hexylthiophene (1) to a solution of Lithium Dicyclohexylamide (Cy₂NLi) in THF at room temperature.
  • Halogen Dance: Stir the reaction mixture at room temperature for 5 hours to allow complete rearrangement to the 2,4-dibromo-5-lithio-3-hexylthiophene intermediate.
  • Polymerization: Without isolating the intermediate, add a nickel catalyst (e.g., NiCl₂(PPh₃)IPr, 2 mol%) to the reaction mixture.
  • Reaction: Heat the mixture to 60°C for 1 hour to initiate polymerization.
  • Isolation: Pour the mixture into methanol to precipitate the polymer, which can then be collected by filtration.

Experimental Workflow for Controlled this compound Additions

The following diagram illustrates the logical decision-making process for selecting the right method based on your experimental goal.

G Start Start: Plan this compound Addition Subgraph1 Start->Subgraph1 Q1 Primary Goal? Subgraph1->Q1 CrossCoupling Cross-Coupling with Aryl/Alkyl Halide Q1->CrossCoupling Yes SpecificMonomer Synthesis of a Specific Thienyl Isomer/Monomer Q1->SpecificMonomer Yes P1 Protocol 1: Solvent-Free Pd-Catalyzed Coupling CrossCoupling->P1 P2 Protocol 2: Halogen Dance Control SpecificMonomer->P2 Note1 Key: Use Pd-PEPPSI-IPr for (hetero)aryl bromides; Pd[P(tBu)3]2 for alkyl bromides P1->Note1 Note2 Key: Use Cy₂NLi for efficient deprotonation/rearrangement P2->Note2 Outcome Outcome: Improved Chemoselectivity and High-Yield Product Formation Note1->Outcome Note2->Outcome

Critical Safety Notes

  • Pyrophoric and Moisture-Sensitive Nature: Organolithium reagents like this compound are pyrophoric (ignite spontaneously in air) and react violently with water [5] [6]. All manipulations must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques [5].
  • Safe Handling Practices: Always use appropriate personal protective equipment (PPE), including a lab coat, gloves, and a face shield. When handling these reagents, have a beaker of dry ice (CO₂) or isopropanol ready to instantly submerge and cool any leaking equipment, and a beaker of toluene to quench any spilled reagent safely [5].

References

Comparison of 2-Thienyllithium and Phenyllithium

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and uses of these two organolithium reagents based on the information found.

Feature 2-Thienyllithium Phenyllithium
General Structure Organolithium compound with a thiophene ring [1] Organolithium compound with a benzene ring [2]
Solid-State Structure Information available from X-ray crystallography, but specific details not provided [1] Dimeric (Li₂Ph₂) subunits forming an infinite polymeric ladder; tetrameric in diethyl ether [2]
Solution Behavior Can be studied via NMR spectroscopy [1] Exists in monomer-dimer equilibrium (in THF) or as a tetramer (in diethyl ether) [2]
Common Preparation Metalation of thiophene with n-butyllithium [3] Lithium-halogen exchange between bromobenzene and n-butyllithium [2] [3]
Key Applications Synthesis of thiophene-containing heterocycles, e.g., 2-thiophenethiol [3] Widely used to introduce phenyl groups; acts as a strong base and nucleophile in Grignard-type reactions [2] [4]
Industrial Relevance Used in fine chemical synthesis (e.g., pharmaceuticals, agrochemicals) [3] Used in the synthesis of agrochemicals, dyes, and flavor intermediates [4]

Experimental Protocols and Applications

The search results provide specific methodologies for preparing and using these reagents.

Protocol for Preparing this compound and 2-Thiophenethiol

This checked procedure from Organic Syntheses outlines the direct metalation of thiophene [3]:

  • Reaction Setup: A mixture of thiophene (0.67 mol) in dry tetrahydrofuran (THF) is stirred under a nitrogen atmosphere and cooled to -40°C.
  • Metalation: n-Butyllithium (0.662 mol) in pentane is added over 5 minutes. The reaction mixture is maintained between -30°C and -20°C for 1 hour, then cooled further to -70°C.
  • Sulfurization: Powdered sulfur (0.638 g-atom) is added in one portion.
  • Work-up and Isolation: After 30 minutes, the temperature is raised to -10°C. The yellow solution is poured into ice water. The aqueous layer is acidified with sulfuric acid and immediately extracted with diethyl ether. The combined ether extracts are dried, and the solvent is removed. The crude product is purified by distillation under reduced pressure to yield 2-thiophenethiol (65-70%) as a yellow oil [3].

This method highlights the high regioselectivity of thiophene metalation at the 2-position.

General Reactivity and Synthetic Applications
  • Phenyllithium: Its primary use is in nucleophilic addition and substitution reactions to form carbon-carbon bonds [2]. For instance, it reacts with ketones (R₂C=O) to form alcohols (PhR₂COLi) and with pyridine to form 2-phenylpyridine [2]. A modern application is its use in solvent-free, palladium-catalyzed cross-coupling reactions with organic halides, which is a fast and efficient method [5].
  • This compound: It is a key intermediate for building sulfur-containing heterocyclic systems. The primary application demonstrated is its reaction with sulfur to synthesize 2-thiophenethiol [3]. This general method of lithiation followed by sulfurization is also applicable to the preparation of other thiols, such as thiophenol from bromobenzene [3].

Structural and Reaction Workflows

The diagrams below illustrate the core preparation methods and structural concepts for these reagents.

G Start Start: Thiophene Step1 Metalation with n-BuLi Start->Step1 Intermediate This compound Step1->Intermediate Step2 Quenching with Sulfur Intermediate->Step2 Product Product: 2-Thiophenethiol Step2->Product

Synthesis of 2-Thiophenethiol from Thiophene

G A1 Bromobenzene A3 Phenyllithium (PhLi) A1->A3 Li-Br Exchange A2 n-Butyllithium (n-BuLi) A2->A3 A5 Benzylic Alcohol A3->A5 Nucleophilic Addition A4 e.g., Ketone A4->A5

Formation and a Common Reaction of Phenyllithium

Key Insights for Practitioners

  • Reactivity Profile: Both reagents are strong nucleophiles and bases. The key difference lies in the aromatic system they incorporate into the target molecule. Phenyllithium introduces a pure phenyl group, while this compound introduces an electron-rich, sulfur-containing heterocycle, which can influence the electronic properties of the final product.
  • Handling Considerations: Both compounds are highly reactive and air/moisture-sensitive, requiring strict inert atmosphere conditions (e.g., under nitrogen or argon) and often low temperatures during handling [3] [4].
  • Analytical Techniques: A combination of X-ray crystallography and NMR spectroscopy is a powerful approach for gaining insights into the structure of these organolithium compounds in both the solid state and in solution [1].

References

Comparative Analysis: 2-Thienyllithium vs. Phenyl Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings that differentiate 2-thienyllithium from its phenyl analogues.

Comparative Aspect This compound Reagents Phenyl Analogues
General Chelation Strength Significantly weaker [1] Stronger [1]
Barrier to Dimer Interconversion ≈ 2 kcal/mol lower [1] ≈ 2 kcal/mol higher [1]
3-(N,N-dimethylaminomethyl) Derivative ~99% chelated dimer, ~1% unchelated monomer in THF/ether [1] Behaves very differently [1]
3-(methoxymethyl) Derivative <10% dimer; ether side chain not chelated in solution [1] N/A
Response to PMDTA Forms PMDTA-complexed monomers almost stoichiometrically [1] Shows very different behavior [1]

Experimental Protocols and Structural Insights

The data in the comparison table is derived from sophisticated structural analysis techniques. Here are the methodologies used in the cited studies.

  • NMR Spectroscopy: The primary method for determining solution-state structure and dynamics involved multi-nuclear, low-temperature NMR spectroscopy. Studies specifically used 6Li, 7Li, 13C, and 31P NMR, often with 15N-labeling, to observe aggregation states and monitor the exchange between different species at low temperatures (e.g., -80 °C in THF/ether mixtures). The effect of adding solvent modifiers or donor bases was also tracked via NMR [1] [2] [3].
  • X-ray Crystallography (Single Crystal): This technique provided the definitive solid-state structures of various this compound aggregates. Researchers grew single crystals of the compounds, often from non-coordinating solvents like toluene, and used X-ray diffraction to determine the precise arrangement of atoms, revealing structures like tetramers, dimers, and monomers [4] [2] [5].
  • Correlation of Solid-State and Solution Data: A key approach was to compare the structures found in crystals with those present in solution. Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) and heteronuclear Overhauser effect (NOE) NMR were used for this. By comparing interatomic distances from crystal structures with NOE buildup curves, scientists could confirm whether the solid-state structure was maintained in solution or if dynamic processes like dissociation were occurring [4] [5] [3].

Aggregation Pathways and Structural Relationships

The aggregation state of this compound is highly dependent on the solvent and the presence of donor bases. The following diagram, generated with Graphviz, illustrates the common structural forms and their relationships.

AggregationPathway Tetramer Tetramer [(Et₂O)Li(Th)]₄ DimerTHF Dimer [(THF)₂Li(Th)]₂ Tetramer->DimerTHF Add THF DimerTHF->Tetramer Remove Donor DimerDME Dimer [(DME)Li(Th)]₂ DimerTHF->DimerDME Add DME DimerDME->DimerTHF Remove Donor DimerTMEDA Dimer [(TMEDA)Li(Th)]₂ DimerDME->DimerTMEDA Add TMEDA DimerTMEDA->DimerDME Remove Donor Monomer Monomer [(PMDTA)Li(Th)] DimerTMEDA->Monomer Add PMDTA Monomer->DimerTMEDA Remove Donor

The research indicates that the weaker chelation and lower aggregation barriers in this compound, compared to phenyl analogues, are likely due to the electronic properties of the thienyl ring itself [1]. This fundamental difference is critical for researchers to consider when designing synthetic routes that involve these organolithium reagents.

References

Comparison of Donor-Stabilized 2-Thienyllithium Structures

Author: Smolecule Technical Support Team. Date: February 2026

Derivative / Donor Base Aggregation State (Solid) Aggregation State (Solution, Toluene) Key Experimental Data

| [(Et₂O)Li(C₄H₃S)] (1) | Tetrameric ([(Et₂O)Li(C₄H₃S)]₄) [1] | Information not specified in search results [1] | XRD: Solid-state structure [1] NMR: Diffusion-ordered NMR spectroscopy (DOSY), Heteronuclear Overhauser effect (HOE) [1] | | [(THF)₂Li(C₄H₃S)] (2) | Dimeric ([(THF)₂Li(C₄H₃S)]₂) [1] | Partial dissociation/ exchange with free THF [1] | XRD: Solid-state structure [1] NMR: DOSY, HOE; data indicates solution structure differs from solid state [1] | | [(DME)Li(C₄H₃S)] (3) | Dimeric ([(DME)Li(C₄H₃S)]₂) [1] | Structure maintained [1] | XRD: Solid-state structure [1] NMR: DOSY, HOE; confirms solid-state structure is retained in solution [1] | | [(TMEDA)Li(C₄H₃S)] (4) | Dimeric ([(TMEDA)Li(C₄H₃S)]₂) [1] | Structure maintained [1] | XRD: Solid-state structure [1] NMR: DOSY, HOE; confirms structure retention [1] EXSY: Shows exchange with non-lithiated thiophene [1] | | [(PMDETA)Li(C₄H₃S)] (5) | Monomeric ([(PMDETA)Li(C₄H₃S)]) [1] | Structure maintained [1] | XRD: Solid-state structure [1] NMR: DOSY, HOE; confirms structure retention [1] EXSY: Shows exchange with non-lithiated thiophene [1] |

Detailed Experimental Protocols

The definitive characterization of 2-thienyllithium derivatives involves specific experimental techniques.

Single-Crystal X-ray Diffraction (XRD)

This technique determines the precise molecular geometry and aggregation state in the solid state [1].

  • Objective: To elucidate the three-dimensional solid-state structure, including the lithium coordination environment, aggregation state (monomer, dimer, tetramer, etc.), and bond lengths/angles [1].
  • Procedure:
    • Crystallization: Grow a single crystal of the this compound derivative from a suitable non-polar solvent (e.g., toluene) at low temperatures [2].
    • Data Collection: Mount the crystal on a diffractometer and expose it to X-rays to collect diffraction data.
    • Structure Solution: Use computational methods to solve the phase problem and generate an electron density map.
    • Refinement: Iteratively adjust the atomic model to achieve the best fit with the experimental data, resulting in the final coordinates [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to probe the structure and behavior in solution. A multi-nuclear approach is essential [1] [2].

  • Objective: To confirm the aggregation state in solution, study dynamics, and detect intermolecular interactions.
  • Key NMR Experiments:
    • Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on molecular size and shape. By measuring the diffusion coefficient, the aggregation state in solution can be inferred and compared to the solid state [1].
    • Heteronuclear Overhauser Effect (HOE) / NOE Spectroscopy: These experiments measure through-space interactions between nuclei (e.g., between ^1H and ^6Li/^7Li). The r^-6 distance dependence of the NOE is used to estimate interatomic distances in solution, providing a direct comparison with XRD data [1].
    • Exchange Spectroscopy (EXSY): This method identifies chemical species that are in dynamic equilibrium. It is used to detect exchange processes, such as between lithiated and non-lithiated thiophene species [1].

Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for characterization and the structural relationship between different aggregates.

G cluster_methods Core Analytical Techniques start Sample Preparation (this compound + Donor Base) xrd X-ray Diffraction (XRD) start->xrd nmr NMR Spectroscopy (DOSY, HOE, EXSY) start->nmr solid Solid-State Structure xrd->solid solution Solution-State Behavior nmr->solution compare Compare Structures (Solid vs. Solution) solid->compare solution->compare conclusion Definitive Structural Assignment compare->conclusion

Diagram 1: Experimental workflow for the multi-technique characterization of this compound derivatives, combining solid-state and solution-state analysis.

G tetra Tetramer [(Et₂O)Li(C₄H₃S)]₄ dimer Dimer [(Donor)ₙLi(C₄H₃S)]₂ mono Monomer [(PMDETA)Li(C₄H₃S)] et2o Et₂O et2o->tetra  Stabilizes thf THF thf->dimer  Stabilizes dme DME dme->dimer  Stabilizes tmeda TMEDA tmeda->dimer  Stabilizes pmdeta PMDETA pmdeta->mono  Stabilizes

Diagram 2: The "aggregation ladder" of this compound, showing how increasing donor strength and denticity leads to deaggregation from tetramers down to monomers.

Key Insights for Researchers

  • The Solid-State Structure is Not Always Retained in Solution: While derivatives 3, 4, and 5 maintain their solid-state structures in toluene, derivative 2 (with THF) shows evidence of partial dissociation or rapid exchange [1]. This highlights the necessity of solution-state techniques like NMR.
  • Look for Dynamic Processes: NMR Exchange Spectroscopy (EXSY) revealed that nitrogen-donor stabilized derivatives (4 and 5) exchange with non-lithiated thiophene. This occurs via deuterium/hydrogen exchange from the solvent toluene, indicating reactivity that might be relevant in synthetic applications [1].
  • A Combined Approach is Crucial: Relying solely on XRD data can be misleading. The most robust structural characterization for these organolithium compounds comes from the combined use of XRD and multi-nuclear NMR, which provides a complete picture from the crystal to the reaction flask [3] [1].

References

comparing nucleophilicity of different heterocyclic organolithiums

Author: Smolecule Technical Support Team. Date: February 2026

Factors Influencing Nucleophilicity

Factor Description & Impact on Nucleophilicity

| Aromatic System & Heteroatom | Heteroatoms (N, O, S) influence electron density. Electron-rich heterocycles typically form more nucleophilic reagents. The position of lithiation (e.g., α or γ to nitrogen) is also critical [1]. | | Aggregation State | Organolithiums form clusters (dimers, tetramers, hexamers). Lower aggregation states (e.g., dimers) are often more reactive, but this is not a universal rule [2] [3]. | | Solvent & Additives | Coordinating solvents (e.g., THF) or additives (e.g., TMEDA) can break down aggregates, potentially increasing nucleophilicity and altering selectivity [3] [4]. | | Steric Hindrance | Bulky groups near the reactive C-Li bond can shield it, significantly reducing nucleophilicity [4]. |

Experimental Protocols for Comparison

To obtain comparable nucleophilicity data, researchers use standardized kinetic experiments. The following workflow outlines a general approach, often using spectroscopy to track reaction progress [3] [5].

Start Start Experiment Step1 1. Reagent Preparation Generate organolithium reagent under inert atmosphere Start->Step1 Step2 2. Electrophile Selection Choose a standard electrophile (e.g., CH₃I, a carbonyl compound) Step1->Step2 Step3 3. Reaction Setup Mix reagent and electrophile under controlled conditions (constant temperature, solvent) Step2->Step3 Step4 4. Reaction Monitoring Withdraw aliquots at time intervals or use in-situ spectroscopy (e.g., NMR) Step3->Step4 Step5 5. Data Analysis Determine reaction rate constant (k) for each organolithium reagent Step4->Step5 Step6 6. Comparison Rank nucleophilicity based on relative reaction rates (k) Step5->Step6 End Nucleophilicity Scale Step6->End

Key Methodological Details:

  • Strict Conditions: All reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent decomposition of the highly reactive organolithium reagents [2] [6].
  • Electrophile Choice: A common electrophile, such as methyl iodide (CH₃I), is often used in SN2 reactions to establish a baseline nucleophilicity scale [4] [5].
  • Quantification: The rate constants (k) obtained for different organolithium reagents reacting with the same electrophile under identical conditions provide a direct measure of their relative nucleophilicity [5].

Structure-Reactivity Relationships

The specific structure of the heterocyclic ring has a profound impact on the reactivity of the corresponding organolithium. The following diagram illustrates the logical process for predicting relative nucleophilicity based on structural features.

A Analyze Heterocyclic Structure B Assess Electronic Effects A->B 1. Electronic Factors C Evaluate Steric Effects A->C 2. Steric Factors D Determine Aggregation State (via NMR or computation) A->D 3. Aggregation E Higher Nucleophilicity B->E e.g., Electron-rich systems (pyrroles) F Lower Nucleophilicity B->F e.g., Electron-poor systems (pyrimidines) C->E e.g., Less steric hindrance at C-Li C->F e.g., Significant steric shielding at C-Li D->E e.g., Solvated dimers or monomers D->F e.g., Less reactive higher aggregates

Putting It All Together

For researchers in drug development, predicting the behavior of a heterocyclic organolithium reagent requires integrating all available information.

  • Start with the Structure: Use the structure-reactivity relationships as a first principle guide to predict which reagent might be more nucleophilic for your specific application.
  • Consult Specialized Literature: The most reliable data comes from direct kinetic studies or empirical results reported in the chemical literature for the specific reaction you are running [1]. I was unable to find a comprehensive, publicly available table of nucleophilicity parameters for heterocyclic organolithiums in the current search results.
  • Experimental Validation is Key: When working with a new or unfamiliar heterocyclic organolithium, conducting small-scale test reactions with a standard electrophile can provide the most relevant information for your specific project conditions.

References

validation of 2-Thienyllithium reaction products

Author: Smolecule Technical Support Team. Date: February 2026

Validated Reaction: Solvent-Free Cross-Coupling

A significant advancement in using 2-Thienyllithium is its application in a fast, green, and scalable palladium-catalyzed cross-coupling reaction. The table below objectively compares the performance of this method against traditional approaches for coupling organolithium compounds [1].

Feature Traditional Cross-Coupling with Organolithium Novel Solvent-Free Cross-Coupling
Solvent Requirement Requires toluene as solvent [1] No additional solvents [1]
Reaction Time Not specified, but requires slow addition [1] ~10 minutes at room temperature [1]
Key Challenges Strict exclusion of moisture, dilution, slow addition [1] Bypasses challenges of lithium-halogen exchange and homocoupling [1]
Catalyst Loadings Not specified Industrially viable, as low as 0.1 mol% [1]
Scalability Not specified Tested successfully up to 120 mmol scale [1]
Environmental Impact (E Factor) Higher due to solvent use Exceptionally low; as low as 1 in several cases [1]
Selectivity Control Achieved via delicate conditions [1] High selectivity achieved under concentrated, catalyst-controlled conditions [1]

This method demonstrates high selectivity and yield for a variety of aryllithium and alkyllithium reagents, including this compound, bypassing common side reactions like homocoupling [1].

Detailed Experimental Protocol: Solvent-Free Cross-Coupling

For researchers aiming to replicate or build upon this work, here is a summary of the key experimental methodology [1].

  • Reaction Setup: In an inert atmosphere, the organic halide and the palladium catalyst are mixed neat (without solvent). The recommended catalysts are Pd-PEPPSI-IPr for Csp2–Csp2 coupling (e.g., with aryllithiums) and Pd[P(^tBu)3]2 for Csp3–Csp2 coupling (e.g., with n-BuLi).
  • Reagent Addition: Commercially available organolithium reagents (like this compound) are added directly without prior dilution. If the organolithium is prepared in the lab, it should be used with the minimal amount of ethereal solvent to maintain solubility.
  • Reaction Conditions: The reaction proceeds at room temperature with stirring for approximately 10 minutes.
  • Work-up and Isolation: Standard aqueous work-up and purification techniques, such as column chromatography, are used to isolate the desired biaryl or alkyl-aryl coupled product.

Analytical Validation of Structure & Aggregation

Understanding the structure of this compound is crucial for explaining its reactivity. The following table summarizes key findings from solid-state and solution studies on its aggregation behavior [2].

Analytical Method Sample Preparation Key Experimental Findings Insights Gained
X-ray Diffraction Single crystals of this compound stabilized with donor bases (Et₂O, THF, TMEDA, etc.) in non-donating toluene [2]. Determined precise molecular structures; e.g., forms a tetramer [(Et₂O)Li(C₄H₃S)]₄ and a dimer [(TMEDA)Li(C₄H₃S)]₂ in solid state [2]. Reveals exact aggregation state and coordination geometry, providing a structural model for reactivity.

| NMR Spectroscopy | Solutions in toluene, using samples characterized by X-ray diffraction [2]. | Diffusion-ordered NMR (DOSY): Provides information on hydrodynamic radius and aggregation degree. Heteronuclear Overhauser Effect (HOE): Measures distances between nuclei (relation r⁻⁶) to confirm structures in solution [2]. | Validates whether solid-state structures are maintained in solution. Studies confirmed structure retention for most donor adducts [2]. |

Workflow for Analytical Validation

The diagram below illustrates the logical workflow for correlating solid-state and solution data to validate the structure of this compound aggregates.

Start Crystallization of This compound Adduct A X-ray Diffraction (Solid State) Start->A B Obtain Reference Molecular Structure A->B C NMR Analysis (Solution State) B->C Reference Data D Structure-Property Relationship C->D E Validated Model for Reactivity Prediction D->E

Key Insights for Application

  • Industrial Viability: The solvent-free cross-coupling method is particularly attractive for process chemistry due to its low environmental impact (E factor), minimal catalyst loading, and scalability without specialized equipment [1].
  • Structure-Reactivity Relationship: The aggregation state of this compound, which can be controlled by donor bases like TMEDA, directly influences its reactivity and selectivity in synthesis [2].

Limitations and Further Research

The information available has some constraints:

  • Lack of Direct Comparators: The search results do not provide head-to-head experimental data comparing the performance of this compound against other common organometallic reagents like Grignard or organozinc compounds.
  • Defined Reaction Scope: The solvent-free protocol has limitations, such as poor performance with secondary alkyllithium reagents, which lead to dehalogenation side-products [1].

References

Analytical Methods for 2-Thienyllithium Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The analysis of 2-thienyllithium is complex due to its existence in different aggregated states. A combination of techniques is typically used to understand its structure in both solid and solution forms. The table below summarizes the key methods identified.

Analytical Method Key Information Provided Application Context & Limitations
X-Ray Crystallography [1] [2] Determines precise molecular structure, aggregation state (e.g., tetramer, dimer), and atomic distances in the solid state. Provides a definitive structural benchmark; requires suitable single crystals, does not directly provide information on the compound in solution.
NMR Spectroscopy [1] [2] Elucidates structure, aggregation, and dynamic behavior (e.g., exchange processes) in solution. A key solution-phase technique; advanced 2D methods like NOE and EXSY are needed for full structural and dynamic analysis [2].
Diffusion-Ordered NMR (DOSY) [2] Measures diffusion coefficients to determine aggregation state and molecular weight in solution. Used to confirm if solid-state structures are maintained in solution; requires interpretation with care due to solvent effects.

These techniques are often used in a complementary approach. X-ray crystallography provides a definitive structural model from the solid state, while NMR techniques, particularly NOE and DOSY, are used to validate whether these structures persist in solution or if dynamic processes like dissociation occur [1] [2].

Workflow for Structural Analysis

The following diagram illustrates a general workflow for the comprehensive structural analysis of this compound compounds, integrating the techniques discussed.

start Organolithium Compound solid Solid-State Analysis start->solid soln Solution-State Analysis start->soln tech1 X-Ray Crystallography solid->tech1 tech2 Nuclear Overhauser Effect (NOE) NMR soln->tech2 tech3 Diffusion-Ordered NMR (DOSY) soln->tech3 compare Compare Structures tech1->compare tech2->compare tech3->compare result Determine Solution Aggregation State compare->result

Critical Handling and Safety Considerations

When working with this compound, strict safety protocols are mandatory. The commercial product is typically supplied as a solution in a tetrahydrofuran/hexanes mixture [3]. Key safety details from the material safety data sheet (MSDS) include [3] [4]:

  • Flammability: Highly flammable liquid and vapor (Flash point: -22 °F / -30 °C).
  • Reactivity: Reacts violently with water and may form explosive peroxides.
  • Health Hazards: Causes severe skin burns and eye damage. Toxic if inhaled or swallowed.
  • Safe Handling: Requires handling under an inert atmosphere (e.g., dry nitrogen or argon) and the use of appropriate personal protective equipment (PPE) including gloves, faceshields, and respirators [5] [4].

How to Proceed with Quantitative Method Development

The search results do not provide simple, direct methods for quantifying this compound concentration, such as titration. For researchers who need to develop such protocols, here are some potential paths forward:

  • Consult Standard Organolithium Protocols: Classical methods for quantifying organolithium compounds, like titration with alcohols using colorimetric indicators, may be adaptable. However, the reactivity of the thienyl ring must be considered.
  • Review Synthetic Procedures: The detailed procedure for synthesizing 2-thiophenethiol from this compound assumes quantitative formation based on the stoichiometry of the initial metalation step [5]. You can analyze such published syntheses to infer standard practices.
  • Explore Specialized Literature: You may need to search for more specific analytical chemistry literature on the titration of heteroaromatic organolithium compounds.

References

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GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (40.62%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H302 (59.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (59.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (59.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (59.38%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2786-07-4

Dates

Last modified: 04-14-2024

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